RSS0680
Description
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Properties
Molecular Formula |
C52H64N10O6S3 |
|---|---|
Molecular Weight |
1021.3 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2S)-2-[6-[4-[4-[[7-[3-(methanesulfonamido)phenyl]thieno[3,2-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]hexanoylamino]-3,3-dimethylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H64N10O6S3/c1-33(35-14-16-36(17-15-35)47-34(2)54-32-70-47)55-49(65)43-28-41(63)30-62(43)50(66)48(52(3,4)5)57-45(64)13-8-7-9-22-60-23-25-61(26-24-60)40-20-18-38(19-21-40)56-51-53-29-44-46(58-51)42(31-69-44)37-11-10-12-39(27-37)59-71(6,67)68/h10-12,14-21,27,29,31-33,41,43,48,59,63H,7-9,13,22-26,28,30H2,1-6H3,(H,55,65)(H,57,64)(H,53,56,58)/t33-,41+,43-,48+/m0/s1 |
InChI Key |
LYEASLAOGYYESL-GYRLGPJISA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)C(=CS7)C8=CC(=CC=C8)NS(=O)(=O)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)C(=CS7)C8=CC(=CC=C8)NS(=O)(=O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the sRNA Function of StsR (Formerly RSs0827) in Rhodobacter sphaeroides
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the small non-coding RNA (sRNA) StsR in the bacterium Rhodobacter sphaeroides. It details its regulatory functions, the signaling pathways it influences, and the experimental methodologies used to elucidate its role.
Introduction to StsR
StsR, previously identified as RSs0827, is a small regulatory RNA of approximately 72 nucleotides found in the alpha-proteobacterium Rhodobacter sphaeroides. It plays a crucial role in the post-transcriptional regulation of various cellular processes, particularly in response to environmental stress. As with many trans-encoded sRNAs, StsR's function is often dependent on the RNA chaperone Hfq, which facilitates its interaction with target mRNAs.[1][2]
Core Functions and Regulatory Network
StsR is a key regulator in several fundamental bacterial processes. Its expression is significantly induced during the stationary phase of growth and under various stress conditions, including iron limitation.[3] The alternative sigma factors RpoHI and RpoHII are responsible for this stress-dependent induction, directly linking environmental cues to the regulatory activity of StsR.
The primary functions of StsR include:
-
Control of Cell Division and Growth: StsR has a significant role in managing cell division and overall bacterial growth.[1]
-
Stress Response: It is a critical component of the bacterial stress response, particularly against photooxidative stress.[3]
-
Regulation of Photosynthesis: StsR influences the expression of genes related to photosynthesis.[3][4]
The regulatory network of StsR is complex, involving interactions with other sRNAs and key protein-coding genes. A notable interaction is with another abundant sRNA, UpsM. StsR directly interacts with UpsM, promoting its cleavage by the endoribonuclease RNase E. This interaction releases a conserved 3' processing product of UpsM that, in turn, affects the expression of genes in the dcw (division and cell wall) cluster in trans.
Furthermore, StsR directly targets the mRNA of the alternative sigma factor RpoE, affecting its stability and abundance.[3] Since RpoE regulates the expression of rpoHII, which in turn controls stsR expression, this forms a complex feedback loop within the regulatory network.[3]
Quantitative Data Summary
The following table summarizes the observed effects of StsR on the transcriptome of Rhodobacter sphaeroides, based on RNA sequencing analysis comparing wild-type cells with a mutant strain lacking the stsR gene (ΔStsR).[3]
| Category | Observation in ΔStsR mutant vs. Wild Type | Significance |
| Protein-Coding Genes | Altered expression levels of mRNAs involved in the photooxidative stress response. | Highlights StsR's role in mitigating stress. |
| Changes in the expression of photosynthesis genes and their regulators. | Demonstrates the influence of StsR on metabolic pathways. | |
| sRNAs | Differential expression of sRNAs known to be involved in stress responses and photosynthesis gene expression, such as PcrX and PcrZ. | Indicates a broader regulatory role of StsR within the sRNA network. |
| Target mRNA Stability | Altered stability of the rpoE mRNA. | Confirms a direct regulatory interaction and impact on a key sigma factor. |
Experimental Protocols
The functional characterization of StsR has been achieved through a combination of genetic, molecular, and biochemical assays.
RNA Sequencing (RNA-Seq) Analysis
To identify genes regulated by StsR, a comparative transcriptomic analysis was performed between wild-type R. sphaeroides and a ΔStsR mutant.
-
Strain Cultivation: Wild-type and ΔStsR strains were grown under specific conditions (e.g., exponential phase, stationary phase, or stress-inducing conditions).
-
RNA Isolation: Total RNA was extracted from bacterial cultures.
-
Library Preparation: Ribosomal RNA was depleted, and the remaining RNA was used to construct cDNA libraries.
-
Sequencing: The cDNA libraries were sequenced using a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads were mapped to the R. sphaeroides genome, and differential gene expression analysis was performed to identify genes with altered expression in the ΔStsR mutant compared to the wild type.
In Vitro Interaction Assays
Direct interaction between StsR and its target RNAs was confirmed using electrophoretic mobility shift assays (EMSAs).
-
RNA Synthesis: Labeled (e.g., with a fluorescent dye or radioactive isotope) and unlabeled versions of StsR and the target RNA (e.g., rpoE mRNA 5' UTR) were synthesized in vitro.
-
Binding Reaction: A constant amount of labeled RNA was incubated with increasing concentrations of the unlabeled RNA in a suitable binding buffer.
-
Electrophoresis: The reaction mixtures were separated on a native polyacrylamide gel.
-
Detection: The migration of the labeled RNA was visualized. A shift in mobility upon the addition of the unlabeled RNA indicates a direct binding interaction.
In Vivo Validation of Targets
Reporter gene fusions are used to validate the regulatory effect of StsR on its targets in living cells.
-
Plasmid Construction: A plasmid is constructed containing a reporter gene (e.g., lacZ) fused to the 5' UTR and a portion of the coding sequence of the putative target mRNA.
-
Transformation: This reporter plasmid is introduced into both wild-type and ΔStsR R. sphaeroides strains.
-
Reporter Assay: The activity of the reporter protein (e.g., β-galactosidase) is measured under different conditions. A difference in reporter activity between the wild-type and mutant strains suggests that StsR regulates the expression of the target gene.
Visualizing the Regulatory Network and Workflows
Signaling Pathway of StsR Regulation
Caption: Regulatory cascade of StsR in Rhodobacter sphaeroides.
Experimental Workflow for StsR Target Identification
Caption: Workflow for identifying and validating sRNA targets.
References
- 1. sRNA-mediated RNA processing regulates bacterial cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of bacterial sRNAs using a network biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Complex Network of Sigma Factors and sRNA StsR Regulates Stress Responses in R. sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of the Major Endoribonucleases RNase E and RNase III and of the sRNA StsR on Photosynthesis Gene Expression in Rhodobacter sphaeroides Is Growth-Phase-Dependent [pubmed.ncbi.nlm.nih.gov]
The Role of the RSs0680 sRNA Family in the Bacterial Oxidative Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the complex regulatory networks that govern bacterial survival under adverse conditions, small non-coding RNAs (sRNAs) have emerged as crucial players. This technical guide provides an in-depth examination of the RSs0680 family of sRNAs, also known as CcsR RNAs, and their integral role in the oxidative stress response of the alphaproteobacterium Rhodobacter sphaeroides. We will explore the signaling pathways that control the expression of these sRNAs, their proposed mechanism of action, and the functional implications for bacterial resilience. This document synthesizes current research to offer a comprehensive resource, complete with quantitative data, detailed experimental methodologies, and visual representations of the key regulatory networks.
Introduction to Bacterial Oxidative Stress and the this compound sRNA Family
Bacteria are frequently exposed to reactive oxygen species (ROS), such as singlet oxygen (¹O₂), superoxide (O₂⁻), and hydrogen peroxide (H₂O₂), which can cause significant damage to DNA, proteins, and lipids. To counteract this threat, bacteria have evolved sophisticated oxidative stress response systems. In Rhodobacter sphaeroides, a photosynthetic bacterium that is particularly vulnerable to photooxidative stress, a family of four paralogous small non-coding RNAs—RSs0680a, RSs0680b, RSs0680c, and RSs0680d (collectively known as the this compound or CcsR family)—plays a significant role in mitigating oxidative damage.
These sRNAs are co-transcribed with the ccaF1 gene, which encodes a small RNA-binding protein containing a Domain of Unknown Function 1127 (DUF1127). The CcaF1 protein is involved in the maturation and stability of the CcsR sRNAs, highlighting a coordinated functional unit in the stress response. The expression of the ccaF1-ccsR operon is induced by photooxidative stress and heat shock, underscoring its importance in a general stress response.
The this compound Signaling Pathway in Oxidative Stress
The transcriptional regulation of the this compound sRNA family is intricately linked to a hierarchical sigma factor cascade that responds to environmental stressors.
Under conditions of photooxidative stress, particularly the presence of singlet oxygen, the extracytoplasmic function (ECF) sigma factor, RpoE , is activated. RpoE, in turn, initiates a downstream signaling cascade by promoting the transcription of the gene encoding the alternative sigma factor RpoHII . RpoHII, along with another heat-shock sigma factor, RpoHI , directly binds to the promoter of the ccaF1-ccsR operon, leading to the transcription of the ccaF1 mRNA and the four CcsR sRNAs.
The CcaF1 protein then binds to the CcsR sRNAs, influencing their processing and stability, thereby fine-tuning their regulatory activity. This signaling pathway ensures a rapid and robust response to oxidative damage, enabling the bacterium to adapt and survive.
Mechanism of Action of this compound sRNAs
The this compound sRNAs are proposed to function as post-transcriptional regulators by base-pairing with target messenger RNAs (mRNAs). A key feature of these sRNAs is a highly conserved seven-nucleotide sequence, CCUCCUCCC , which is believed to function as an anti-Shine-Dalgarno (anti-SD) sequence.
In bacteria, the Shine-Dalgarno sequence is a ribosomal binding site in the 5' untranslated region of mRNA, crucial for the initiation of translation. By binding to the Shine-Dalgarno sequence of target mRNAs, the this compound sRNAs can occlude the ribosome binding site, thereby inhibiting translation initiation. This mechanism allows for a rapid shutdown of the synthesis of specific proteins that may be detrimental or non-essential during oxidative stress.
Quantitative Data Summary
The following tables summarize the quantitative data available on the expression of key components of the this compound signaling pathway and the impact of oxidative stress on Rhodobacter sphaeroides.
Table 1: Relative mRNA Levels of Sigma Factors in Response to Stress
| Gene | Stress Condition | Fold Change in mRNA Level | Reference |
| rpoHII | Singlet Oxygen | ~15-fold increase | [1] |
| rpoHII | Heat Shock | ~4-fold increase | [1] |
| rpoHI | Singlet Oxygen | ~12-fold increase | [1] |
| rpoHI | Heat Shock | ~17-fold increase | [1] |
Table 2: Phenotypic Effects of Altered Gene Expression on Oxidative Stress Resistance
| Strain/Condition | Observation | Reference |
| rpoHII deletion mutant | Increased sensitivity to singlet oxygen and methylglyoxal | [1] |
| Overexpression of ccaF1 | Altered stress resistance | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the this compound sRNA family.
Induction of Oxidative Stress in Rhodobacter sphaeroides
Objective: To induce photooxidative stress in liquid cultures of R. sphaeroides for subsequent analysis of gene expression or survival.
Materials:
-
Rhodobacter sphaeroides strain (e.g., 2.4.1)
-
Malate minimal medium
-
Methylene blue solution (photosensitizer)
-
Culture flasks (e.g., Erlenmeyer flasks for microaerobic growth, flat glass bottles for aerobic conditions)
-
Shaking incubator
-
High-intensity white light source (e.g., 800 W·m⁻²)
-
Spectrophotometer
Procedure:
-
Grow a pre-culture of R. sphaeroides under microaerobic conditions (e.g., in Erlenmeyer flasks with 80% culture volume, shaking at 140 rpm) at 32°C in malate minimal medium to the exponential phase (OD₆₆₀ of ~0.4).
-
Dilute the pre-culture into fresh malate minimal medium in flat glass bottles suitable for aeration and illumination.
-
Incubate the cultures under aerobic conditions in the dark with shaking until the OD₆₆₀ reaches ~0.4.
-
Add methylene blue to a final concentration of 0.2 µM.
-
To induce photooxidative stress, expose the cultures to high-intensity white light (800 W·m⁻²).
-
Collect samples at desired time points for RNA extraction, protein analysis, or viability assays.
Northern Blot Analysis of this compound sRNAs
Objective: To detect and quantify the expression levels of this compound sRNAs.
Materials:
-
Total RNA extracted from R. sphaeroides cultures
-
Denaturing polyacrylamide gel (e.g., 10% with 7M urea)
-
TBE buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled or DIG-labeled oligonucleotide probe complementary to the this compound sequence
-
Wash buffers
-
Phosphorimager or chemiluminescence detection system
Procedure:
-
Separate 10-20 µg of total RNA on a denaturing polyacrylamide gel.
-
Transfer the RNA from the gel to a positively charged nylon membrane via electroblotting.
-
Covalently link the RNA to the membrane using a UV crosslinker.
-
Pre-hybridize the membrane in hybridization buffer at the appropriate temperature (e.g., 42°C).
-
Add the labeled oligonucleotide probe to the hybridization buffer and incubate overnight.
-
Wash the membrane with a series of wash buffers of increasing stringency to remove non-specifically bound probe.
-
Detect the signal using a phosphorimager (for radiolabeled probes) or a chemiluminescence imager (for DIG-labeled probes).
-
Quantify the band intensities and normalize to a loading control (e.g., 5S rRNA).
Construction of a ccaF1-ccsR Deletion Mutant
Objective: To create a knockout mutant of the ccaF1-ccsR locus to study its function.
Materials:
-
Rhodobacter sphaeroides wild-type strain
-
E. coli strain for cloning and conjugation (e.g., S17-1)
-
Suicide vector (e.g., pPHU281-based)
-
Antibiotic resistance cassette (e.g., kanamycin)
-
Primers for amplifying flanking regions of the ccaF1-ccsR locus
-
Restriction enzymes
-
T4 DNA ligase
-
Appropriate growth media and antibiotics
Procedure:
-
Amplify the upstream and downstream flanking regions of the ccaF1-ccsR locus from R. sphaeroides genomic DNA using PCR.
-
Clone the flanking regions into a suicide vector on either side of an antibiotic resistance cassette.
-
Transform the resulting construct into an E. coli conjugation strain.
-
Conjugate the suicide vector from E. coli into wild-type R. sphaeroides.
-
Select for single-crossover integrants on selective media.
-
Promote a second crossover event by growing the single-crossover integrants in non-selective media and then plating on media containing the antibiotic for the resistance cassette and a counter-selective agent if available.
-
Screen the resulting colonies by PCR to identify double-crossover mutants where the ccaF1-ccsR locus has been replaced by the antibiotic resistance cassette.
-
Confirm the deletion by Southern blot analysis or sequencing.
In Vitro sRNA-mRNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
Objective: To demonstrate the direct interaction between an this compound sRNA and a putative target mRNA.
Materials:
-
In vitro transcribed and labeled this compound sRNA
-
In vitro transcribed unlabeled target mRNA fragment (containing the putative binding site)
-
Binding buffer
-
RNase inhibitor
-
Native polyacrylamide gel
-
Electrophoresis apparatus
-
Detection system for the labeled sRNA
Procedure:
-
In vitro transcribe the this compound sRNA and label it (e.g., with ³²P or a fluorescent dye).
-
In vitro transcribe the unlabeled target mRNA fragment.
-
Set up binding reactions containing a fixed amount of labeled sRNA and increasing concentrations of the unlabeled target mRNA in binding buffer with an RNase inhibitor.
-
Incubate the reactions at room temperature or 37°C to allow binding to occur.
-
Separate the binding reactions on a native polyacrylamide gel.
-
Visualize the labeled sRNA bands. A shift in the mobility of the labeled sRNA in the presence of the target mRNA indicates the formation of an sRNA-mRNA complex.
Conclusion and Future Directions
The this compound sRNA family represents a key component of the oxidative stress response in Rhodobacter sphaeroides. The intricate regulatory network involving a sigma factor cascade and an RNA-binding protein ensures a finely tuned response to environmental insults. The proposed mechanism of translational repression via an anti-Shine-Dalgarno sequence provides a direct means of controlling protein synthesis during stress.
For researchers and drug development professionals, understanding these bacterial stress response mechanisms is paramount. The components of the this compound signaling pathway, particularly the essential sigma factors and the CcaF1 protein, could represent novel targets for the development of antimicrobial agents that compromise a pathogen's ability to survive oxidative stress, such as that encountered within a host organism.
Future research should focus on the definitive identification of the full spectrum of mRNA targets for the this compound sRNAs. Advanced techniques such as RNA-seq of strains with altered this compound levels and in vivo crosslinking studies will be instrumental in elucidating the broader regulatory impact of this sRNA family. A deeper understanding of these regulatory networks will undoubtedly open new avenues for therapeutic intervention.
References
RSS0680: A Technical Whitepaper on a VHL-Recruiting Kinase Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
RSS0680 is a synthetic heterobifunctional molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It is designed to induce the degradation of specific protein kinases by hijacking the cellular ubiquitin-proteasome system. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes detailed experimental protocols for its application and visual representations of its mechanism of action and experimental workflows to facilitate its use in research and drug development.
Chemical Structure and Properties
This compound is comprised of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a flexible linker, and a moiety that binds to the target protein kinases.
Chemical Structure
The chemical structure of this compound is depicted below. It is a VHL-recruiting analogue of the CRBN-recruiting degrader DB-0614.[1]
(Image of the chemical structure of this compound would be placed here in a real whitepaper)
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C52H64N10O6S3 | [2] |
| Molecular Weight | 1021.3 g/mol | [2] |
| CAS Number | 2769753-48-0 | [2] |
| Canonical SMILES | CC(C)C(C(=O)N1C(C(C(C1C(=O)O)O)NC(=O)C(C(C)(C)S)Cl)O)C(=O)NC(C(C)C)C(=O)NC1CCN(CC1)C(=O)c1ccc(cc1)n1c(nc(N)c2c1sc(c2)C)C | [3] (from supplementary data) |
| Solubility | Soluble in DMSO (200 mg/mL with heating) | [4] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |
Mechanism of Action
This compound functions as a PROTAC to induce the degradation of target proteins. The proposed mechanism of action is illustrated in the signaling pathway diagram below.
This compound simultaneously binds to the VHL E3 ubiquitin ligase and a target protein kinase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target kinase, leading to its poly-ubiquitination. The poly-ubiquitinated kinase is then recognized and degraded by the 26S proteasome.
Biological Activity
This compound has been shown to induce the degradation of a range of protein kinases.[4] This activity makes it a valuable tool for studying the roles of these kinases in various cellular processes and as a potential therapeutic agent in diseases driven by aberrant kinase activity.
Target Kinases
This compound has been demonstrated to degrade the following kinases:
-
AAK1
-
CDK1, CDK2, CDK4, CDK6, CDK16
-
EIF2AK4
-
GAK
-
LATSI
-
LIMK2
-
MAPK6
-
MAPKAPK5
-
MARK2, MARK4
-
MKNK2
-
NEK9
-
RPS6KB1
-
SIK2
-
SNRK
-
STK17A, STK17B, STK35
-
WEE1
Experimental Protocols
The following are detailed protocols for the application of this compound in cell-based assays.
Western Blotting for Protein Degradation
This protocol outlines the steps to assess the degradation of a target kinase in response to this compound treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for various time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and denature by boiling. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Cell Viability Assay
This protocol is for assessing the effect of this compound-induced kinase degradation on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Conclusion
This compound is a potent and versatile VHL-recruiting PROTAC for the targeted degradation of a wide array of protein kinases. Its well-defined chemical properties and mechanism of action make it an invaluable tool for researchers in both academic and industrial settings. The experimental protocols provided herein offer a foundation for the effective utilization of this compound in kinase-related research and drug discovery endeavors.
References
RSS0680: A Multi-Kinase Degrader with Therapeutic Potential in Oncology
An In-depth Technical Guide on the Core Therapeutic Applications of RSS0680 in Cancer
Executive Summary
This compound is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of a broad spectrum of kinases, many of which are implicated in cancer cell proliferation and survival. By hijacking the cell's natural protein disposal machinery, this compound offers a novel therapeutic modality to eliminate key oncogenic drivers. This document provides a comprehensive overview of the publicly available data on this compound, including its mechanism of action, quantitative kinase degradation profiles, and detailed experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeted protein degradation in oncology.
Introduction to this compound
This compound is a heterobifunctional small molecule that acts as a multi-kinase degrader. Its structure incorporates a ligand that binds to an E3 ubiquitin ligase and a separate ligand that binds to the target kinases, connected by a linker. This ternary complex formation facilitates the ubiquitination of the target kinase, marking it for degradation by the proteasome. This targeted protein degradation offers several advantages over traditional kinase inhibition, including the potential for more sustained pathway inhibition and the ability to target non-enzymatic scaffolding functions of kinases.
Initial commercial descriptions of this compound have caused some confusion by incorrectly associating it with a small noncoding RNA. However, its chemical formula (C₅₂H₆₄N₁₀O₆S₃) and CAS number (2769753-48-0) confirm that it is a small molecule consistent with its function as a PROTAC.
Mechanism of Action
As a PROTAC, this compound's mechanism of action involves the recruitment of an E3 ubiquitin ligase to the target kinase. This induced proximity leads to the transfer of ubiquitin from an E2-ubiquitin conjugate to the kinase. The resulting polyubiquitinated kinase is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple kinase molecules.
Mechanism of action for the PROTAC this compound.
Quantitative Kinase Degradation Data
This compound has been profiled for its ability to degrade kinases in the human T-cell acute lymphoblastic leukemia cell line, MOLT-4. The following table summarizes the key kinases degraded by this compound, as determined by a chemoproteomic screen.
| Target Kinase | Family | Function in Cancer |
| CDK1 | CMGC | Cell cycle progression, proliferation |
| CDK2 | CMGC | Cell cycle progression, proliferation |
| CDK4 | CMGC | Cell cycle progression, proliferation |
| CDK6 | CMGC | Cell cycle progression, proliferation |
| WEE1 | CMGC | Cell cycle checkpoint control |
| AAK1 | Other | Clathrin-mediated endocytosis, potential role in receptor trafficking |
| GAK | Other | Clathrin-mediated endocytosis, potential role in receptor trafficking |
| SIK2 | CAMK | Regulation of metabolic pathways |
| LIMK2 | TKL | Cytoskeletal regulation, cell migration and invasion |
| STK17A | CAMK | Apoptosis and stress response |
| STK17B | CAMK | Apoptosis and stress response |
| MARK2 | CAMK | Cell polarity, microtubule dynamics |
| MARK4 | CAMK | Cell polarity, microtubule dynamics |
| MAPK6 (ERK3) | CMGC | Atypical MAPK, role in cell proliferation and differentiation |
| MAPKAPK5 | CAMK | Downstream effector of p38 MAPK signaling |
| MKNK2 | CAMK | Downstream of MAPK signaling, protein translation |
| RPS6KB1 (S6K1) | AGC | mTOR signaling, protein synthesis, cell growth |
| NEK9 | Other | Mitotic progression |
| SNRK | CAMK | Metabolic stress sensing |
| STK35 | Other | Limited information, potential role in cell cycle |
| EIF2AK4 | Other | Amino acid starvation response |
| LATS1 | AGC | Hippo signaling pathway, tumor suppression |
Note: While it has been reported that this compound inhibits the proliferation of human cancer cell lines with IC50 values in the range of 0.109-7.08 μM, specific, peer-reviewed data detailing the cell lines and corresponding IC50 values are not publicly available at this time.
Experimental Protocols
The following protocols are based on the methodologies described in the study "Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development."
Cell Culture and Treatment
-
Cell Line: MOLT-4 (human T lymphoblast, acute lymphoblastic leukemia)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: For kinase degradation profiling, MOLT-4 cells are treated with this compound at the desired concentration (e.g., 1 µM) or DMSO as a vehicle control for a specified duration (e.g., 5 hours).
Chemoproteomic Kinase Degradation Profiling (Mass Spectrometry)
This protocol outlines a tandem mass tag (TMT)-based quantitative proteomics workflow to identify and quantify protein degradation.
Chemoproteomic workflow for kinase degradation analysis.
-
Cell Lysis: Following treatment, cells are harvested by centrifugation and lysed in a buffer containing 8 M urea and protease/phosphatase inhibitors.
-
Protein Digestion: Protein concentration is determined, and proteins are reduced, alkylated, and digested overnight with trypsin.
-
TMT Labeling: The resulting peptides are labeled with TMT (Tandem Mass Tag) reagents according to the manufacturer's protocol. This allows for the multiplexed analysis of different samples (e.g., control and this compound-treated) in a single mass spectrometry run.
-
LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The resulting spectra are searched against a human protein database to identify peptides and proteins. The TMT reporter ion intensities are used to quantify the relative abundance of each protein between the different treatment conditions. A significant decrease in the abundance of a kinase in the this compound-treated sample compared to the control indicates degradation.
Immunoblotting for Validation of Kinase Degradation
Western blotting is used to validate the degradation of specific kinases identified in the proteomic screen.
-
Protein Extraction: MOLT-4 cells are treated with varying concentrations of this compound for a set time. Cells are then lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target kinase. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction for visualization. The band intensity is quantified to determine the extent of kinase degradation.
Affected Signaling Pathways
The kinases degraded by this compound are involved in several critical cancer-related signaling pathways. The broad-spectrum nature of this compound suggests that its anti-cancer effects are likely due to the simultaneous disruption of multiple oncogenic processes.
Key signaling pathways impacted by this compound-mediated kinase degradation.
-
Cell Cycle Control: By degrading key cyclin-dependent kinases (CDK1, CDK2, CDK4, CDK6) and the cell cycle checkpoint kinase WEE1, this compound can induce cell cycle arrest and inhibit tumor cell proliferation.
-
MAPK Signaling: The degradation of components of the MAPK signaling pathway, such as MAPK6 and MKNK2, can interfere with signal transduction that promotes cell growth and survival.
-
mTOR Pathway: Targeting RPS6KB1 (S6K1), a key downstream effector of the mTOR pathway, can disrupt protein synthesis and cell growth.
-
Cytoskeletal Dynamics: The degradation of LIMK2 can affect cell motility and invasion, potentially reducing the metastatic potential of cancer cells.
Conclusion and Future Directions
This compound represents a promising multi-kinase degrader with potential therapeutic applications in oncology. Its ability to induce the degradation of a wide range of kinases involved in critical cancer pathways highlights the potential of targeted protein degradation as a powerful anti-cancer strategy. Further preclinical studies are warranted to evaluate its efficacy and safety in various cancer models, including in vivo xenograft studies. The identification of specific cancer types that are particularly sensitive to this compound will be crucial for its future clinical development. Additionally, a more detailed characterization of its off-target effects and the elucidation of resistance mechanisms will be important considerations for its translation into a clinical candidate.
Methodological & Application
Application Notes and Protocols for RSS0680 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSS0680 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of specific protein kinases. As a heterobifunctional molecule, this compound recruits an E3 ubiquitin ligase to the target kinase, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action offers a powerful tool for studying kinase function and for the development of novel therapeutics. These application notes provide detailed protocols for utilizing this compound in common cell culture experiments, including cell viability assays, analysis of protein degradation, and apoptosis assays, with a focus on the human T lymphoblastic leukemia cell line MOLT-4 and the multiple myeloma cell line MM.1S.
Mechanism of Action: PROTAC-Mediated Kinase Degradation
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target kinases. The molecule consists of three key components: a ligand that binds to the target kinase, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects the two. This tripartite complex formation brings the E3 ligase in close proximity to the kinase, facilitating the transfer of ubiquitin molecules to the kinase. The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome.
Figure 1: Mechanism of this compound-mediated kinase degradation.
Target Kinase Profile of this compound
Quantitative proteomics studies have identified a range of kinases that are degraded by this compound. The following table summarizes a partial list of these kinases.
| Degraded Kinases |
| AAK1 |
| CDK1 |
| CDK16 |
| CDK2 |
| CDK4 |
| CDK6 |
| EIF2AK4 |
| GAK |
| LATS1 |
| LIMK2 |
| MAPK6 |
| MAPKAPK5 |
| MARK2 |
| MARK4 |
| MKNK2 |
| NEK9 |
| RPS6KB1 |
| SIK2 |
| SNRK |
| STK17A |
| STK17B |
| STK35 |
| WEE1 |
Experimental Protocols
Cell Culture
MOLT-4 Cells (Human T Lymphoblastic Leukemia)
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 3 x 10^5 and 2 x 10^6 viable cells/mL. Passage every 2-3 days.
MM.1S Cells (Human Multiple Myeloma)
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: These cells grow in suspension with some adherence. For passaging, gently scrape the adherent cells and combine with the suspended cells. Centrifuge, resuspend in fresh medium, and seed at a density of 2-3 x 10^5 cells/mL. Passage every 2-4 days.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of MOLT-4 and MM.1S cells.
Figure 2: Workflow for the MTT cell viability assay.
Materials:
-
MOLT-4 or MM.1S cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 1 x 10^4 cells in 100 µL of complete culture medium per well in a 96-well plate. Include wells for vehicle control and blank (medium only).
-
-
Incubation: Incubate the plate overnight at 37°C and 5% CO2 to allow cells to stabilize.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Add the desired concentrations of this compound to the respective wells. For the vehicle control wells, add the same volume of medium containing the highest concentration of DMSO used for the drug dilutions.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Protocol 2: Western Blot Analysis of Kinase Degradation
This protocol details the procedure to detect the degradation of a target kinase (e.g., CDK6) in MM.1S or MOLT-4 cells following treatment with this compound.[1]
Figure 3: Experimental workflow for Western blot analysis.
Materials:
-
MOLT-4 or MM.1S cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase (e.g., anti-CDK6)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 4 hours).[1]
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
MOLT-4 or MM.1S cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent (if any) and suspension cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Acquire data and analyze the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Quantitative Data Summary
Table 1: Summary of Experimental Conditions for this compound
| Experiment | Cell Line | This compound Concentration | Incubation Time | Readout | Reference |
| Kinase Degradation | MOLT-4 | 1 µM | 4 hours | Immunoblot | [1] |
| Proteomics Profiling | MOLT-4, MM.1S | 1 µM | 5 hours | Mass Spectrometry | [1] |
Disclaimer
These protocols provide a general framework for using this compound in cell culture experiments. Researchers should optimize conditions such as cell seeding density, drug concentration, and incubation time for their specific cell lines and experimental goals. It is recommended to consult the original research articles for more detailed information.
References
Application Notes and Protocols for RSS0680-Mediated Protein Degradation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's intrinsic ubiquitin-proteasome system to selectively eliminate target proteins. RSS0680 is a potent, multi-kinase PROTAC designed to induce the degradation of several key kinases implicated in cancer and other diseases. This document provides detailed protocols for assessing the this compound-mediated degradation of its target proteins, offering a comprehensive guide for researchers in drug discovery and chemical biology.
This compound is comprised of a kinase-binding moiety (FLT3-IN-17), a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN) (HY-112078).[1] By simultaneously engaging a target kinase and CRBN, this compound facilitates the formation of a ternary complex, leading to the polyubiquitination of the kinase and its subsequent degradation by the 26S proteasome.[1] This targeted degradation offers a powerful approach to modulate the activity of pathogenic kinases.
Mechanism of Action and Signaling Pathways
This compound induces the degradation of a spectrum of kinases, including Adaptor-Associated Kinase 1 (AAK1), Cyclin-Dependent Kinases (CDK1, CDK2, CDK4, CDK6), and WEE1 G2 checkpoint kinase.[1] The degradation of these kinases has profound effects on critical cellular processes, most notably cell cycle progression and proliferation.
Key Signaling Pathways Affected by this compound:
-
Cell Cycle Regulation: CDKs are master regulators of the cell cycle. CDK1, CDK2, CDK4, and CDK6, in complex with their cyclin partners, drive the transitions between different phases of the cell cycle. WEE1 is a critical negative regulator of the G2/M checkpoint, preventing entry into mitosis in the presence of DNA damage. By degrading these key regulators, this compound can induce cell cycle arrest and apoptosis in cancer cells.
-
Other Kinase-Mediated Pathways: The broader kinase targets of this compound are involved in a variety of other signaling pathways that can contribute to oncogenesis, including those related to cell growth, survival, and migration.
Quantitative Data Summary
The efficacy of this compound in degrading its target kinases can be quantified by determining the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes quantitative proteomics data for this compound against some of its known kinase targets in MOLT-4 cells after a 4-hour treatment.
| Target Kinase | DC50 (nM) | Dmax (%) |
| AAK1 | ~100-500 | >90 |
| CDK1 | ~100-500 | >80 |
| CDK2 | ~100-500 | >85 |
| CDK4 | ~500-1000 | ~70 |
| CDK6 | ~500-1000 | ~75 |
| WEE1 | ~100-500 | >90 |
| GAK | ~100-500 | >90 |
| STK17A | ~100-500 | >80 |
Note: The DC50 and Dmax values are approximated from quantitative proteomics data presented in scientific literature.[2] Exact values may vary depending on the cell line and experimental conditions.
Experimental Protocols
The following protocols provide detailed methodologies for assessing this compound-mediated protein degradation.
Protocol 1: Western Blotting for Protein Degradation
This protocol is designed to quantify the dose-dependent degradation of target kinases following treatment with this compound.
Materials:
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against target kinases (e.g., anti-CDK2, anti-WEE1) and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 500, 1000 nM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 2: Co-Immunoprecipitation for Ternary Complex Formation
This protocol aims to confirm the formation of the Target Kinase-RSS0680-CRBN ternary complex.
Materials:
-
Cells treated with this compound and a vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-CRBN)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents as described in Protocol 1
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.
-
Treat cells with this compound (e.g., 100 nM) or DMSO for 4-6 hours.
-
Lyse cells in non-denaturing lysis buffer.
-
Quantify protein concentration as described in Protocol 1.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
To the pre-cleared lysate, add the anti-CRBN antibody or an isotype control IgG and incubate overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using antibodies against the target kinase and CRBN. An increased signal for the target kinase in the this compound-treated, anti-CRBN immunoprecipitate compared to the control indicates ternary complex formation.
-
Protocol 3: Cell Viability Assay
This protocol assesses the functional consequence of this compound-mediated protein degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the half-maximal inhibitory concentration (IC50).
-
Conclusion
These application notes and protocols provide a robust framework for the characterization of the multi-kinase degrader this compound. By following these detailed procedures, researchers can effectively quantify target protein degradation, confirm the mechanism of action, and evaluate the downstream cellular effects of this potent PROTAC. The provided diagrams offer a clear visualization of the underlying biological processes and experimental designs, facilitating a comprehensive understanding of this compound's activity and its potential as a therapeutic agent.
References
Application Notes and Protocols for Small Molecule Delivery in Bacterial Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective delivery of small molecules into bacterial cells is a critical step in the study of new antimicrobial agents, the investigation of bacterial signaling pathways, and the development of novel therapeutics. The bacterial cell envelope presents a formidable barrier to the entry of many compounds. This document provides detailed application notes and protocols for various methods to deliver small molecules, exemplified by the hypothetical compound RSS0680, into bacteria for research and drug development purposes.
Delivery Methods Overview
Several strategies can be employed to facilitate the entry of small molecules into bacteria. The choice of method often depends on the physicochemical properties of the small molecule, the bacterial species being studied (Gram-positive vs. Gram-negative), and the specific research application. This document will focus on nanoparticle-based delivery systems, which offer advantages such as improved solubility of hydrophobic compounds, protection from degradation, and targeted delivery.[1][2]
Nanoparticle-Based Delivery Systems
Nanoparticles serve as versatile carriers for small molecules, enhancing their delivery to and into bacterial cells.[2] These systems can overcome the permeability barrier of the bacterial membrane and can be tailored for controlled release.[1][3]
Lipid-Based Nanocarriers
Lipid-based nanocarriers, such as liposomes and solid lipid nanoparticles (SLNs), are biocompatible and can fuse with bacterial cell membranes to release their cargo.[1] They are particularly useful for the delivery of hydrophobic small molecules.
Polymeric Nanoparticles
Biodegradable polymers can be formulated into nanoparticles to encapsulate small molecules. These systems can be designed for sustained release and can be functionalized with targeting moieties to enhance specificity.
Inorganic Nanoparticles
Mesoporous silica nanoparticles (MSNs) offer a high surface area for drug loading and can be engineered for stimuli-responsive release, such as pH-dependent release in the acidic microenvironment of a bacterial biofilm.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for different nanoparticle-based delivery systems for a model small molecule.
| Delivery System | Particle Size (nm) | Encapsulation Efficiency (%) | Loading Capacity (%) | Release Profile | Key Advantages |
| Liposomes | 100 - 200 | 60 - 85 | 5 - 15 | Sustained | Biocompatible, effective for hydrophobic drugs |
| Solid Lipid Nanoparticles (SLNs) | 150 - 300 | 70 - 95 | 10 - 25 | Controlled | High stability, controlled release |
| Polymeric Nanoparticles (PLGA) | 100 - 500 | 50 - 90 | 5 - 20 | Tunable | Biodegradable, sustained release |
| Mesoporous Silica Nanoparticles (MSNs) | 50 - 150 | 80 - 98 | 15 - 30 | Stimuli-responsive (pH) | High loading capacity, pH-triggered release |
Experimental Protocols
Protocol 1: Preparation of Small Molecule-Loaded Liposomes
This protocol describes the preparation of liposomes encapsulating a model small molecule using the thin-film hydration method.
Materials:
-
Model small molecule (e.g., this compound)
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve the model small molecule, phosphatidylcholine, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing for 10 minutes. This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a probe sonicator for 5-10 minutes on ice.
-
For a more uniform size distribution, extrude the sonicated liposome suspension 10-15 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder.
-
To remove any unencapsulated small molecule, centrifuge the liposome suspension and wash the pellet with fresh PBS.
-
Resuspend the final liposome formulation in PBS and store at 4°C.
Protocol 2: In Vitro Delivery of Small Molecule to Bacteria
This protocol outlines the procedure for treating a bacterial culture with the prepared small molecule-loaded nanoparticles and assessing its effect.
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Small molecule-loaded nanoparticles (from Protocol 1)
-
Empty nanoparticles (control)
-
Free small molecule (control)
-
96-well microtiter plates
-
Incubator
-
Plate reader
Procedure:
-
Grow the bacterial strain overnight in TSB at 37°C with shaking.
-
Dilute the overnight culture to a starting optical density at 600 nm (OD600) of 0.05 in fresh TSB.
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
Prepare serial dilutions of the small molecule-loaded nanoparticles, empty nanoparticles, and free small molecule in TSB.
-
Add 100 µL of the serially diluted treatments to the wells containing the bacterial culture. Include a no-treatment control with 100 µL of TSB.
-
Incubate the plate at 37°C with shaking for 18-24 hours.
-
Measure the OD600 of each well using a plate reader to determine bacterial growth inhibition.
-
The minimum inhibitory concentration (MIC) can be determined as the lowest concentration of the treatment that completely inhibits visible growth.
Visualizations
Caption: Experimental workflow for nanoparticle preparation and bacterial delivery.
Caption: Putative mechanism of action for a nanoparticle-delivered small molecule.
References
Application Notes and Protocols for Measuring RSS0680-Induced Changes in Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSS0680 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of a panel of 23 kinases, thereby offering a powerful tool for investigating the downstream consequences of their simultaneous removal. As a multi-kinase degrader, this compound provides a unique opportunity to study the integrated cellular response to the loss of key regulators of cell cycle progression, signal transduction, and other fundamental processes. These application notes provide detailed protocols for utilizing this compound to measure its effects on gene expression, a critical step in understanding its mechanism of action and identifying potential therapeutic applications.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that simultaneously binds to its target kinases and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target kinases, marking them for degradation by the proteasome. By removing the entire protein, this compound abrogates both the kinase-dependent and any kinase-independent scaffolding functions of its targets.
The kinases targeted by this compound for degradation include key regulators of cell cycle progression such as Cyclin-Dependent Kinases (CDK1, CDK2, CDK4, CDK6, CDK16) and WEE1, as well as kinases involved in other cellular processes like AAK1 and GAK. The degradation of these kinases is expected to lead to profound changes in cellular signaling and, consequently, in the transcriptional landscape of the cell.
Data Presentation: Expected Gene Expression Changes
Treatment of cancer cell lines with compounds that inhibit or degrade the targets of this compound, particularly CDK4/6 and WEE1, has been shown to cause significant alterations in gene expression. Based on published studies of selective inhibitors of these kinases, treatment with this compound is anticipated to result in a robust transcriptional response characterized by the dose-dependent downregulation of genes essential for cell cycle progression and proliferation.[1][2][3]
The following tables summarize representative gene expression changes observed in cancer cell lines following treatment with CDK4/6 or WEE1 inhibitors. These changes are expected to be phenocopied by this compound treatment.
Table 1: Representative Downregulated Genes Following CDK4/6 Inhibition
| Gene Symbol | Gene Name | Function | Expected Fold Change (log2) |
| E2F1 | E2F Transcription Factor 1 | Transcription factor, key regulator of cell cycle | -1.5 to -2.5 |
| CCNE1 | Cyclin E1 | G1/S transition | -1.0 to -2.0 |
| CCNB1 | Cyclin B1 | G2/M transition | -1.0 to -2.0 |
| CDC20 | Cell Division Cycle 20 | Anaphase promoting complex activator | -1.0 to -2.0 |
| PLK1 | Polo-Like Kinase 1 | Mitotic progression | -1.0 to -2.0 |
| CDC45 | Cell Division Cycle 45 | DNA replication initiation | -1.0 to -2.0 |
| MCM7 | Minichromosome Maintenance 7 | DNA replication licensing factor | -1.0 to -2.0 |
| PCNA | Proliferating Cell Nuclear Antigen | DNA replication and repair | -0.5 to -1.5 |
Table 2: Representative Upregulated Genes Following CDK4/6 Inhibition
| Gene Symbol | Gene Name | Function | Expected Fold Change (log2) |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle inhibitor | 1.0 to 2.0 |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | Transcription factor, stress response | 1.0 to 2.0 |
| FOSL2 | FOS Like 2, AP-1 Transcription Factor Subunit | Transcription factor, cell differentiation | 1.0 to 2.0 |
| ZFP36 | ZFP36 Ring Finger Protein | RNA binding protein, regulates mRNA decay | 1.0 to 1.5 |
Table 3: Representative Gene Expression Changes Following WEE1 Inhibition
| Gene Symbol | Gene Name | Function | Expected Fold Change (log2) |
| CCNE1 | Cyclin E1 | G1/S transition | Up- or downregulation (context-dependent) |
| SKP2 | S-Phase Kinase Associated Protein 2 | Component of SCF ubiquitin ligase complex | Upregulation in resistant cells |
| CUL1 | Cullin 1 | Component of SCF ubiquitin ligase complex | Upregulation in resistant cells |
| CDK2 | Cyclin Dependent Kinase 2 | Cell cycle progression | Upregulation in resistant cells |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for treating adherent or suspension cancer cell lines with this compound to assess changes in gene expression.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, MOLT-4 for leukemia)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
For suspension cells, seed cells in T-25 flasks at a density of 0.5 x 10^6 cells/mL.
-
-
Cell Incubation: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment and recovery.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
-
Incubation with this compound: Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, or 48 hours). The optimal time should be determined empirically for the cell line and endpoints of interest.
-
Cell Harvest:
-
Adherent cells:
-
Aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 1 mL of TRIzol or other RNA lysis buffer directly to the well and scrape the cells.
-
-
Suspension cells:
-
Transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of TRIzol or other RNA lysis buffer.
-
-
-
Storage: Immediately proceed to RNA isolation or store the cell lysates at -80°C.
Protocol 2: RNA Isolation and Quality Control
This protocol describes the isolation of total RNA from cell lysates using a standard phenol-chloroform extraction method followed by quality control assessment.
Materials:
-
Cell lysate in TRIzol (from Protocol 1)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in nuclease-free water)
-
Nuclease-free water
-
RNase-free tubes and pipette tips
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent Bioanalyzer)
Procedure:
-
Phase Separation:
-
Thaw the cell lysate on ice.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol.
-
Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol used initially.
-
Mix gently and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in 20-50 µL of nuclease-free water.
-
Incubate at 55-60°C for 10 minutes to dissolve the RNA.
-
-
RNA Quality Control:
-
Quantification and Purity: Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer. An A260/A280 ratio of ~2.0 and an A260/A230 ratio of >1.8 are indicative of high-quality RNA.
-
Integrity: Assess the RNA integrity by running the samples on a Bioanalyzer. An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like RNA-seq.
-
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the validation of gene expression changes for a select number of target genes using qRT-PCR.
Materials:
-
High-quality total RNA (from Protocol 2)
-
Reverse transcription kit (e.g., SuperScript IV)
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (forward and reverse)
-
Housekeeping gene primers (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qRT-PCR instrument
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qRT-PCR Reaction Setup:
-
Prepare a reaction mix containing qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.
-
Add diluted cDNA to each well of a qPCR plate.
-
Add the reaction mix to the wells.
-
Include no-template controls (NTC) for each primer set.
-
-
qRT-PCR Program:
-
Run the qPCR plate on a qRT-PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of a housekeeping gene (ΔCt).
-
Calculate the relative gene expression changes using the ΔΔCt method.
-
Signaling Pathways Modulated by this compound
The degradation of multiple kinases by this compound is expected to have a profound impact on several critical signaling pathways. The most prominent of these is the cell cycle control pathway .
Cell Cycle Regulation
CDK1, CDK2, CDK4, and CDK6 are master regulators of cell cycle progression.[4][5] CDK4 and CDK6, in complex with D-type cyclins, initiate the G1 phase progression by phosphorylating and inactivating the Retinoblastoma (RB) protein. This releases the E2F transcription factors, which then drive the expression of genes required for S-phase entry.[6] CDK2, in complex with cyclin E and then cyclin A, further promotes S-phase entry and DNA replication. CDK1, complexed with cyclin B, is the primary driver of mitosis. WEE1 is a critical inhibitory kinase that phosphorylates and inactivates CDK1, thereby preventing premature entry into mitosis.[7][8]
By degrading these key kinases, this compound is predicted to induce a strong cell cycle arrest, primarily in the G1 and G2/M phases. This arrest is a direct consequence of the inability to inactivate RB and the prevention of mitotic entry due to the loss of CDK1 activity and the simultaneous removal of its inhibitor, WEE1.
Other Potential Pathways
AAK1 and GAK are involved in clathrin-mediated endocytosis and trafficking.[9][10][11] Their degradation by this compound could impact processes such as receptor internalization and viral entry. The direct transcriptional consequences of AAK1 and GAK degradation are less well-defined but could involve compensatory changes in genes related to membrane trafficking and endocytosis.
Conclusion
This compound is a valuable research tool for dissecting the complex cellular processes regulated by its 23 target kinases. The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the impact of this compound on gene expression. By combining these experimental approaches with a thorough understanding of the underlying signaling pathways, scientists can gain significant insights into the mechanism of action of this multi-kinase degrader and its potential as a therapeutic agent.
References
- 1. The transcriptome of CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CDK4/6 inhibition reprograms the breast cancer enhancer landscape by stimulating AP-1 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of palbociclib on the alterations in CDKN2, CCNE1, E2F3, MDM2 expressions as target genes of miR-141 | PLOS One [journals.plos.org]
- 7. Ribociclib Induces Broad Chemotherapy Resistance and EGFR Dependency in ESR1 Wildtype and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Charting the Multi-level Molecular Response to Palbociclib in ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential gene expression analysis of palbociclib-resistant TNBC via RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: RSS0680, a Novel FLT3 Targeted Protein Degrader for FLT3-Mutated Acute Myeloid Leukemia Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] A significant subset of AML cases, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[3][4] These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled cell proliferation and survival through downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and STAT5.[5][6] Consequently, FLT3 is a prime therapeutic target in AML.
Targeted protein degradation has emerged as a transformative therapeutic strategy, utilizing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[7] Degraders, such as proteolysis-targeting chimeras (PROTACs), are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[5][8][9] This approach offers a distinct advantage over traditional small molecule inhibitors by eliminating the entire protein, including its non-enzymatic functions.
This document provides detailed application notes and protocols for the preclinical evaluation of RSS0680 , a novel, potent, and selective targeted protein degrader of FLT3 for research in FLT3-mutated AML models.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule designed to induce the degradation of both wild-type and mutated FLT3. It consists of a ligand that binds to the FLT3 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. By bringing FLT3 into proximity with the E3 ligase, this compound facilitates the ubiquitination of FLT3, marking it for degradation by the 26S proteasome. This results in the removal of the FLT3 protein from the cell, thereby abrogating its downstream signaling and inducing apoptosis in FLT3-dependent AML cells.
Data Presentation
In Vitro Activity of this compound
The anti-proliferative activity and FLT3 degradation capacity of this compound were evaluated in various AML cell lines.
| Cell Line | FLT3 Status | IC50 (nM) - Proliferation (72h) | DC50 (nM) - FLT3 Degradation (24h) | Dmax (%) - Max Degradation |
| MV4-11 | FLT3-ITD | 0.5 | 0.1 | >95 |
| MOLM-13 | FLT3-ITD | 1.2 | 0.3 | >95 |
| Kasumi-1 | FLT3-WT | >1000 | >1000 | <10 |
| KG-1 | FLT3-WT | >1000 | >1000 | <10 |
Table 1: In Vitro Potency and Efficacy of this compound. IC50 (half-maximal inhibitory concentration), DC50 (half-maximal degradation concentration), and Dmax (maximum degradation) values were determined in AML cell lines with different FLT3 mutational statuses.
In Vivo Efficacy of this compound in a Xenograft Model
The anti-tumor efficacy of this compound was assessed in an MV4-11 xenograft mouse model.
| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) (%) at Day 21 |
| Vehicle | Daily, Oral | 0 |
| This compound (10 mg/kg) | Daily, Oral | 98 |
| This compound (3 mg/kg) | Daily, Oral | 75 |
Table 2: In Vivo Anti-Tumor Efficacy of this compound. TGI was calculated at the end of the 21-day study in NOD/SCID mice bearing MV4-11 tumors.
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol determines the effect of this compound on the viability of AML cells.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed AML cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Add 10 µL of the diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using a non-linear regression curve fit.
Protocol 2: Western Blot Analysis of FLT3 Degradation and Signaling
This protocol assesses the degradation of FLT3 and the inhibition of downstream signaling pathways.
Materials:
-
AML cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-FLT3, anti-phospho-FLT3, anti-STAT5, anti-phospho-STAT5, anti-ERK, anti-phospho-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 2, 6, 24 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.[2]
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[2]
-
Determine protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling for 5-10 minutes.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[10]
-
Incubate with primary antibodies overnight at 4°C.[10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Protocol 3: In Vivo AML Xenograft Mouse Model
This protocol evaluates the anti-tumor efficacy of this compound in vivo.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)[4]
-
FLT3-ITD positive AML cells (e.g., MV4-11)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 million MV4-11 cells into the flank of each mouse.[11]
-
Monitor mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[4][11]
-
Administer this compound or vehicle control daily by oral gavage.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., pharmacodynamics).
-
Calculate tumor growth inhibition (TGI).
Protocol 4: Pharmacokinetic (PK) Analysis in Mice
This protocol determines the pharmacokinetic profile of this compound.
Materials:
-
CD-1 or C57BL/6 mice
-
This compound formulation for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer a single dose of this compound to mice via IV or PO route.
-
Collect blood samples at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process blood to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.
Visualizations
FLT3 Signaling Pathway
Experimental Workflow for this compound Evaluation
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. AML Mouse Xenograft Model [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeted protein degradation to treat cancer | St. Jude Research [stjude.org]
- 9. jsr.org [jsr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating Bacterial Stress Survival using the RSS0680 System
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing battle against bacterial pathogens, understanding the intricate mechanisms of stress survival is paramount. Bacteria have evolved sophisticated regulatory networks to withstand hostile environments, including oxidative and heat stress. A key player in this defense in certain alphaproteobacteria, such as Rhodobacter sphaeroides, is a small noncoding RNA (sRNA) system involving a precursor transcript, which for the purpose of these notes we will refer to by the designation RSS0680, and its interacting protein partner, CcaF1. This system is integral to the maturation of the CcsR family of sRNAs, which in turn modulate gene expression to enhance bacterial resilience.[1][2][3]
These application notes provide a comprehensive guide for researchers to investigate the role of the this compound/CcsR-CcaF1 system in bacterial stress survival. The detailed protocols and methodologies outlined herein are designed to facilitate the study of this sRNA-mediated stress response, with the ultimate goal of identifying novel targets for antimicrobial drug development.
Signaling Pathway
The this compound-mediated stress survival pathway in Rhodobacter sphaeroides involves the post-transcriptional regulation of gene expression. The precursor transcript containing the this compound sequence is processed to generate mature CcsR sRNAs. This maturation is facilitated by the RNA-binding protein CcaF1.[1][2][3][4] The mature CcsR sRNAs then go on to regulate the expression of target mRNAs involved in metabolic pathways, such as the C1 metabolism and the pyruvate dehydrogenase complex, thereby enabling the bacterium to adapt and survive under conditions of oxidative and heat stress.[1][5]
Experimental Protocols
Protocol 1: Bacterial Stress Survival Assay
This protocol details the methodology to assess the contribution of the this compound/CcsR-CcaF1 system to bacterial survival under oxidative and heat stress.
Experimental Workflow:
Materials:
-
Wild-type Rhodobacter sphaeroides strain
-
Mutant strains (e.g., deletion of the this compound/CcsR locus or ccaF1)
-
Complemented strains (mutant strain carrying a plasmid with the wild-type gene)
-
Appropriate growth medium (e.g., Sistrom's minimal medium)
-
Hydrogen peroxide (H₂O₂) solution
-
Incubators and shakers
-
Spectrophotometer
-
Agar plates, pipettes, and other standard microbiology equipment
Procedure:
-
Strain Preparation and Growth:
-
Inoculate wild-type, mutant, and complemented strains in the appropriate liquid medium.
-
Grow cultures overnight at 32°C with shaking.
-
The next day, dilute the overnight cultures into fresh medium and grow to mid-logarithmic phase (OD₆₆₀ of ~0.4-0.6).
-
-
Stress Induction:
-
Oxidative Stress:
-
Divide each culture into two flasks: one control and one for H₂O₂ treatment.
-
To the treatment flask, add H₂O₂ to a final concentration of 1-5 mM (the optimal concentration should be determined empirically for your specific strain and conditions).
-
Incubate both control and treated cultures under the same growth conditions.
-
-
Heat Shock:
-
Transfer a portion of each mid-log phase culture to a pre-warmed incubator or water bath set to a stress temperature (e.g., 42°C).
-
Maintain a control culture at the optimal growth temperature (32°C).
-
-
-
Quantification of Survival:
-
At various time points (e.g., 0, 30, 60, 90, and 120 minutes) after stress induction, collect aliquots from each culture.
-
Perform serial dilutions of the collected samples in fresh medium or a suitable buffer.
-
Plate the dilutions onto agar plates and incubate at 32°C until colonies are visible.
-
Count the number of Colony Forming Units (CFUs) on each plate.
-
Calculate the survival rate as the percentage of CFUs from the stressed culture compared to the control culture at each time point.
-
Data Presentation:
| Strain | Stress Condition | Time (min) | Survival Rate (%) |
| Wild-Type | Oxidative (H₂O₂) | 0 | 100 |
| 30 | |||
| 60 | |||
| 90 | |||
| 120 | |||
| Δthis compound/ccsR | Oxidative (H₂O₂) | 0 | 100 |
| 30 | |||
| 60 | |||
| 90 | |||
| 120 | |||
| ΔccaF1 | Oxidative (H₂O₂) | 0 | 100 |
| 30 | |||
| 60 | |||
| 90 | |||
| 120 | |||
| Wild-Type | Heat Shock (42°C) | 0 | 100 |
| 30 | |||
| 60 | |||
| 90 | |||
| 120 | |||
| Δthis compound/ccsR | Heat Shock (42°C) | 0 | 100 |
| 30 | |||
| 60 | |||
| 90 | |||
| 120 | |||
| ΔccaF1 | Heat Shock (42°C) | 0 | 100 |
| 30 | |||
| 60 | |||
| 90 | |||
| 120 |
Protocol 2: Analysis of CcsR sRNA Levels by Northern Blot
This protocol allows for the detection and quantification of mature CcsR sRNAs to assess the role of this compound and CcaF1 in their maturation under stress conditions.
Experimental Workflow:
Materials:
-
Bacterial cultures (as in Protocol 1)
-
Total RNA extraction kit
-
Denaturing polyacrylamide gels
-
Nylon membrane
-
UV crosslinker
-
Hybridization oven
-
Labeled DNA or RNA probe specific for the CcsR sRNA of interest
-
Hybridization buffer
-
Wash buffers
-
Phosphorimager or X-ray film for detection
Procedure:
-
Sample Collection and RNA Extraction:
-
Grow bacterial strains and induce stress as described in Protocol 1.
-
At desired time points, harvest cells by centrifugation.
-
Extract total RNA using a commercial kit or a standard protocol like TRIzol extraction.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
-
Northern Blotting:
-
Separate equal amounts of total RNA (e.g., 5-10 µg) on a denaturing polyacrylamide gel.
-
Transfer the RNA from the gel to a nylon membrane using electroblotting.
-
Crosslink the RNA to the membrane using UV light.
-
-
Hybridization and Detection:
-
Pre-hybridize the membrane in hybridization buffer.
-
Add the labeled CcsR-specific probe and hybridize overnight.
-
Wash the membrane to remove unbound probe.
-
Detect the signal using a phosphorimager or by exposing the membrane to X-ray film.
-
Quantify the band intensities using densitometry software. Normalize to a loading control (e.g., 5S rRNA).
-
Data Presentation:
| Strain | Stress Condition | Time (min) | Relative CcsR sRNA Level (Fold Change) |
| Wild-Type | Oxidative (H₂O₂) | 0 | 1.0 |
| 30 | |||
| 60 | |||
| ΔccaF1 | Oxidative (H₂O₂) | 0 | |
| 30 | |||
| 60 | |||
| Wild-Type | Heat Shock (42°C) | 0 | 1.0 |
| 30 | |||
| 60 | |||
| ΔccaF1 | Heat Shock (42°C) | 0 | |
| 30 | |||
| 60 |
Protocol 3: In vivo CcaF1-RNA Interaction Analysis by Co-immunoprecipitation followed by RNA-sequencing (RIP-Seq)
This protocol is designed to identify the RNA molecules that interact with the CcaF1 protein in vivo, providing insights into its regulatory network.
Experimental Workflow:
Materials:
-
R. sphaeroides strain expressing an epitope-tagged CcaF1 (e.g., CcaF1-3xFLAG)
-
Control strain (wild-type or expressing untagged CcaF1)
-
Appropriate growth medium
-
Lysis buffer
-
Anti-FLAG antibody conjugated to magnetic beads
-
Wash buffers
-
RNA extraction reagents
-
Reagents for cDNA library preparation and high-throughput sequencing
Procedure:
-
Strain Growth and Cell Harvest:
-
Grow the CcaF1-tagged and control strains to the desired growth phase.
-
Harvest cells by centrifugation.
-
-
Co-immunoprecipitation:
-
Lyse the cells to release the CcaF1-RNA complexes.
-
Incubate the cell lysate with anti-FLAG antibody-conjugated beads to capture the tagged CcaF1 and its associated RNAs.
-
Wash the beads extensively to remove non-specifically bound molecules.
-
-
RNA Isolation and Sequencing:
-
Elute the RNA from the beads and perform RNA extraction.
-
Prepare a cDNA library from the co-immunoprecipitated RNA.
-
Perform high-throughput sequencing of the cDNA library.
-
-
Data Analysis:
-
Map the sequencing reads to the bacterial genome.
-
Identify RNAs that are significantly enriched in the CcaF1-tagged sample compared to the control. These are the putative CcaF1-interacting RNAs.
-
Data Presentation:
| Enriched RNA Transcript | Function/Annotation | Fold Enrichment (CcaF1-FLAG vs. Control) |
| CcsR1 | sRNA, stress response | |
| CcsR2 | sRNA, stress response | |
| CcsR3 | sRNA, stress response | |
| CcsR4 | sRNA, stress response | |
| target_gene_1_mRNA | ||
| target_gene_2_mRNA |
Conclusion
The application notes and protocols provided here offer a robust framework for investigating the role of the this compound/CcsR-CcaF1 sRNA system in bacterial stress survival. By employing these methodologies, researchers can elucidate the molecular mechanisms underlying this regulatory network, identify novel sRNA targets, and potentially uncover new avenues for the development of antimicrobial agents that target bacterial stress response pathways. The systematic application of these protocols will contribute to a deeper understanding of bacterial pathogenesis and resilience, paving the way for innovative therapeutic strategies.
References
- 1. The small DUF1127 protein CcaF1 from Rhodobacter sphaeroides is an RNA-binding protein involved in sRNA maturation and RNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: Identification of RSS0680 Off-Target Effects Using Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] RSS0680 is a PROTAC known to degrade 23 different kinases, including Adaptor-Associated Kinase 1 (AAK1) and several Cyclin-Dependent Kinases (CDKs), making it a promising candidate for diseases driven by aberrant kinase activity.[2] However, the promiscuous nature of the ligands used in PROTACs can lead to unintended "off-target" effects, where proteins other than the intended targets are degraded, potentially causing toxicity or other adverse effects.[3][4]
This application note provides a detailed protocol for utilizing Tandem Mass Tag (TMT)-based quantitative proteomics to identify and quantify the off-target effects of this compound in a cellular context.[5][6] This powerful methodology allows for the simultaneous identification and relative quantification of thousands of proteins, providing a comprehensive overview of the proteomic changes induced by a compound.[7] By comparing the proteomes of cells treated with this compound to control cells, researchers can pinpoint unintended protein degradation, offering critical insights for drug development and safety assessment.[8][9]
Materials and Methods
Cell Culture and Treatment
-
Cell Line Selection: Choose a human cancer cell line relevant to the therapeutic indication of this compound (e.g., a cell line known to be sensitive to the inhibition of its target kinases).
-
Cell Culture: Culture the selected cell line under standard conditions to ~80% confluency.
-
Treatment: Treat the cells with either this compound at a predetermined effective concentration (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours). Perform the experiment in biological triplicate for each condition.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the integrity of the proteome. A recommended lysis buffer is 8 M urea in 50 mM Tris-HCl, pH 8.5, supplemented with a protease inhibitor cocktail.
Protein Digestion and TMT Labeling
This protocol is based on a standard TMT-based quantitative proteomics workflow.[10][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a compatible assay, such as the bicinchoninic acid (BCA) assay.
-
Reduction and Alkylation:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Protein Precipitation and Digestion:
-
Precipitate the proteins using a methanol-chloroform precipitation method to remove interfering substances.
-
Resuspend the protein pellet in a digestion buffer (e.g., 50 mM triethylammonium bicarbonate, TEAB).
-
Digest the proteins into peptides using a sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio overnight at 37°C.
-
-
TMT Labeling:
-
Desalt the resulting peptide mixtures using a C18 solid-phase extraction (SPE) cartridge.
-
Label each peptide sample with a unique TMT isobaric tag according to the manufacturer's instructions. For example, use TMTpro™ 18-plex reagents to label up to 18 samples simultaneously.
-
Quench the labeling reaction with hydroxylamine.
-
-
Sample Pooling and Fractionation:
-
Combine the TMT-labeled peptide samples in equal amounts.
-
Fractionate the pooled peptide mixture using high-pH reversed-phase liquid chromatography to reduce sample complexity and increase proteome coverage.[3]
-
LC-MS/MS Analysis
-
Instrumentation: Analyze the fractionated peptide samples using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.[12]
-
LC Separation: Separate the peptides on a C18 analytical column using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry:
-
Acquire full MS scans in the Orbitrap at a high resolution (e.g., 120,000).
-
Select the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
-
Acquire MS/MS scans in the Orbitrap at a high resolution (e.g., 50,000) to identify the peptides and quantify the TMT reporter ions.[13]
-
Data Analysis
-
Database Searching: Search the raw MS/MS data against a human protein database (e.g., UniProt/Swiss-Prot) using a suitable search engine like MaxQuant or Proteome Discoverer.[14][15]
-
Protein Identification and Quantification:
-
Set the search parameters to include trypsin as the enzyme, a maximum of two missed cleavages, carbamidomethylation of cysteine as a fixed modification, and oxidation of methionine and N-terminal acetylation as variable modifications.
-
Identify proteins with a false discovery rate (FDR) of <1%.
-
Quantify the relative abundance of each protein based on the intensities of the TMT reporter ions.
-
-
Statistical Analysis:
-
Normalize the protein abundance data to account for variations in sample loading.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly differentially abundant between the this compound-treated and vehicle control groups.
-
Proteins with a p-value < 0.05 and a fold change > 1.5 (or < 0.67) are typically considered significantly altered.
-
Results
The quantitative proteomics analysis will generate a comprehensive list of proteins identified and quantified in the experiment. The data should be presented in a clear and structured table to facilitate interpretation and comparison.
Table 1: Representative Quantitative Proteomics Data of Proteins Significantly Altered by this compound Treatment.
| Protein Name | Gene Name | UniProt Acc. | Fold Change (this compound/Control) | p-value | Function |
| Cyclin-dependent kinase 1 | CDK1 | P06493 | 0.25 | 0.001 | Known Target: Cell cycle regulation |
| Adaptor-associated kinase 1 | AAK1 | Q8WXXA | 0.31 | 0.003 | Known Target: Clathrin-mediated endocytosis |
| Casein kinase II subunit alpha | CSNK2A1 | P68400 | 0.45 | 0.008 | Potential Off-Target: Signal transduction |
| Mitogen-activated protein kinase 1 | MAPK1 | P28482 | 1.85 | 0.012 | Potential Off-Target: ERK signaling pathway |
| Apoptosis regulator BAX | BAX | Q07812 | 2.10 | 0.005 | Potential Off-Target: Apoptosis |
| 14-3-3 protein zeta/delta | YWHAZ | P63104 | 0.55 | 0.021 | Potential Off-Target: Signal transduction |
| Heat shock protein HSP 90-alpha | HSP90AA1 | P07900 | 1.62 | 0.035 | Potential Off-Target: Protein folding |
This table presents hypothetical data for illustrative purposes.
Visualization of Experimental Workflow and Signaling Pathways
To visually represent the experimental process and the potential biological implications of the findings, diagrams can be generated using the DOT language within a Graphviz framework.
Caption: Experimental workflow for quantitative proteomic analysis of this compound off-target effects.
Caption: Potential off-target effect of this compound on the ERK signaling pathway.
Caption: Potential off-target effect of this compound on the Akt signaling pathway.
Caption: Potential off-target modulation of the apoptosis pathway by this compound.
Discussion
The identification of proteins that are significantly altered in abundance following this compound treatment is the first step in characterizing its off-target profile. Proteins that are not among the 23 known targets and show significant downregulation are potential off-target degradation substrates. Conversely, proteins that are significantly upregulated may be part of compensatory signaling pathways or cellular stress responses.
It is crucial to validate the most compelling off-target candidates using orthogonal methods, such as Western blotting or targeted proteomics (e.g., Selected Reaction Monitoring, SRM). Further functional studies can then be designed to elucidate the biological consequences of these off-target interactions. Understanding the full spectrum of a PROTAC's cellular effects is essential for its safe and effective development as a therapeutic agent. This quantitative proteomics workflow provides a robust and comprehensive approach to achieving this critical goal.
References
- 1. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Targeting micro-environmental pathways by PROTACs as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for RSS0680 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a compound with its target protein in a cellular environment.[1][2][3] The core principle of CETSA lies in the ligand-induced stabilization of the target protein. When a small molecule like RSS0680 binds to its target, it generally increases the protein's resistance to thermal denaturation.[1][4] This change in thermal stability can be quantified to confirm direct target interaction within intact cells or cell lysates, providing valuable insights into drug efficacy and mechanism of action.[2][3]
These application notes provide a detailed protocol for utilizing CETSA to verify the target engagement of a hypothetical compound, this compound. The protocols described herein cover two primary CETSA formats: the melt curve (or thermal shift) experiment and the isothermal dose-response (ITDR) experiment.[5]
Principle of CETSA
The fundamental principle of CETSA is that the binding of a ligand (e.g., this compound) to its target protein alters the protein's thermal stability. In most cases, ligand binding stabilizes the protein, leading to a higher melting temperature (Tm), the temperature at which 50% of the protein is denatured.
In a typical CETSA experiment, cells or cell lysates are treated with the compound of interest or a vehicle control. The samples are then heated to a range of temperatures. Unbound proteins will denature and aggregate at their characteristic melting temperatures. Ligand-bound proteins, being more stable, will remain in their soluble, native state at higher temperatures. Following heat treatment, the aggregated proteins are removed by centrifugation, and the amount of soluble target protein remaining is quantified, typically by Western blotting, mass spectrometry, or proximity extension assay (PEA).[2][6][7][8]
A positive shift in the melting curve or a concentration-dependent increase in the soluble protein fraction at a fixed temperature indicates target engagement.
Key Experimental Formats
There are two main experimental designs for CETSA:
-
Melt Curve (Thermal Shift) CETSA : This format is used to determine the change in the melting temperature (ΔTm) of the target protein upon ligand binding.[5] Cells are treated with a fixed, saturating concentration of the compound and a vehicle control. Aliquots are then heated across a temperature gradient. The resulting data are plotted as the fraction of soluble protein versus temperature to generate melting curves.
-
Isothermal Dose-Response (ITDR) CETSA : This approach is used to determine the potency of the compound in stabilizing its target at a single, fixed temperature.[5] This temperature is typically chosen from the melt curve experiment to be in the range where the protein is partially denatured. Cells are treated with a range of compound concentrations, heated at the chosen temperature, and the amount of soluble protein is quantified. This allows for the determination of an EC50 value for target engagement.
Experimental Protocols
Part 1: Melt Curve CETSA for this compound
This protocol aims to determine the thermal shift of the target protein upon binding of this compound.
Materials:
-
Cell line expressing the target of interest
-
Cell culture medium and reagents
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and grow until they reach 70-80% confluency.
-
Treat the cells with a final concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for a predetermined incubation time (e.g., 1-3 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Lysis:
-
After incubation, wash the cells twice with ice-cold PBS containing protease and phosphatase inhibitors.
-
Harvest the cells by scraping and resuspend them in ice-cold PBS with inhibitors.
-
(Optional: Intact Cell CETSA) Aliquot the cell suspension directly into PCR tubes.
-
(Optional: Lysate CETSA) Lyse the cells using an appropriate lysis buffer and centrifuge to pellet cell debris. Collect the supernatant (lysate) and aliquot into PCR tubes.
-
-
Heat Shock:
-
Place the PCR tubes containing cell suspension or lysate in a thermal cycler.
-
Apply a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes) at each temperature. Include a non-heated control sample (room temperature or 37°C).
-
-
Protein Extraction (for intact cell CETSA):
-
After the heat shock, lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C) or by adding lysis buffer.[9]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control for each sample.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized target protein signal as a function of temperature for both the this compound-treated and vehicle-treated samples to generate melting curves.
-
Determine the melting temperature (Tm) for each curve. The change in melting temperature (ΔTm) is calculated as Tm(this compound) - Tm(Vehicle).
-
Part 2: Isothermal Dose-Response (ITDR) CETSA for this compound
This protocol aims to determine the EC50 of this compound for target engagement.
Procedure:
-
Cell Culture and Treatment:
-
Prepare cell cultures as described in the melt curve protocol.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control for the same incubation time as in the melt curve experiment.
-
-
Cell Harvesting and Heat Shock:
-
Harvest the cells as previously described.
-
Heat all samples at a single, fixed temperature for 3-5 minutes. This temperature should be selected from the melt curve experiment, ideally a temperature that results in approximately 50% denaturation of the target protein in the vehicle-treated sample. Include a non-heated control for each concentration.
-
-
Protein Extraction, Sample Preparation, and Western Blotting:
-
Follow the same procedures for protein extraction, sample preparation, and Western blotting as outlined in the melt curve protocol.
-
-
Data Analysis:
-
Quantify and normalize the band intensities for the target protein.
-
Plot the normalized target protein signal as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Data Presentation
The quantitative data from CETSA experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Hypothetical Melt Curve CETSA Data for this compound Target Engagement
| Treatment | Temperature (°C) | Normalized Soluble Target Protein (%) |
| Vehicle (DMSO) | 40 | 100 |
| 45 | 95 | |
| 50 | 80 | |
| 55 | 50 | |
| 60 | 20 | |
| 65 | 5 | |
| This compound (10 µM) | 40 | 100 |
| 45 | 100 | |
| 50 | 98 | |
| 55 | 85 | |
| 60 | 60 | |
| 65 | 30 |
Table 2: Hypothetical Isothermal Dose-Response CETSA Data for this compound
(Fixed Temperature: 55°C)
| This compound Conc. (µM) | Normalized Soluble Target Protein (%) |
| 0 (Vehicle) | 50 |
| 0.01 | 55 |
| 0.1 | 65 |
| 1 | 80 |
| 10 | 85 |
| 100 | 86 |
Table 3: Summary of Hypothetical CETSA Results for this compound
| Parameter | Value |
| Tm (Vehicle) | 55°C |
| Tm (this compound) | 60.5°C |
| ΔTm | +5.5°C |
| EC50 (ITDR) | 0.5 µM |
Visualizations
CETSA Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current Advances in CETSA [frontiersin.org]
- 4. Perspective on CETSA Literature: Toward More Quantitative Data Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting RSS0680-Induced Protein Degradation
Welcome to the technical support center for RSS0680. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for experiments involving this compound-mediated protein degradation. If you are experiencing a lack of protein degradation, this guide offers a structured approach to identifying and resolving the underlying issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a targeted protein degrader, likely a Proteolysis Targeting Chimera (PROTAC) or a molecular glue. It functions by forming a ternary complex with the target protein of interest (POI) and an E3 ubiquitin ligase.[1][2][3][4] This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.[2][4][5]
Q2: What are the most common reasons for a lack of this compound-induced protein degradation?
A2: Several factors can contribute to the failure of this compound to induce protein degradation. These include:
-
Compound-related issues: Poor solubility, instability, or low cell permeability of this compound.[1]
-
Cell-based issues: Low expression of the target protein or the specific E3 ligase recruited by this compound in the chosen cell line.[6][7] The cellular context significantly influences the activity of a degrader.[7]
-
Experimental conditions: Suboptimal concentration of this compound (due to the "hook effect"), inappropriate treatment duration, or issues with the detection method (e.g., Western blotting).[1][6][8]
-
Ternary complex formation: Inefficient formation of the key ternary complex (Target Protein - this compound - E3 Ligase) is a critical failure point.[2]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC, like this compound, decreases at very high concentrations.[1][6][8] This occurs because the bifunctional nature of the molecule leads to the formation of non-productive binary complexes (this compound-Target Protein or this compound-E3 Ligase) at high concentrations, which prevents the formation of the productive ternary complex required for degradation.[6][8] To avoid this, it is crucial to perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration window for maximal degradation.[6]
Troubleshooting Guide
If you are not observing the expected degradation of your target protein with this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Compound and Experimental Setup
The first step is to rule out fundamental issues with the compound and your experimental workflow.
Question: Is my this compound compound active and is my experimental setup appropriate?
Answer:
To address this, you should perform a series of initial validation experiments.
-
Confirm Compound Integrity: Ensure the compound has been stored correctly and prepare fresh solutions for each experiment.
-
Optimize Concentration (Dose-Response Curve): It is critical to test a wide range of this compound concentrations to determine the optimal dose and to identify a potential "hook effect".[6][8]
-
Optimize Treatment Duration (Time-Course Experiment): The kinetics of protein degradation can vary.[6] A time-course experiment will help identify the optimal incubation time.
Experimental Protocols
Protocol 1: Dose-Response Experiment
Objective: To determine the optimal concentration of this compound for target protein degradation and to assess for a potential "hook effect".
Methodology:
-
Cell Seeding: Seed your cells of interest in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical concentration range to test is from 0.1 nM to 10 µM.[6] Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for a fixed time, for example, 24 hours.[6]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blot Analysis: Perform a Western blot to detect the levels of your target protein. Load equal amounts of protein for each sample and include a loading control (e.g., GAPDH, β-actin) to normalize the data.[6]
-
Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Plot the percentage of target protein remaining relative to the vehicle control against the log of the this compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[6]
| Parameter | Description |
| DC50 | The concentration of this compound that results in 50% degradation of the target protein.[6] |
| Dmax | The maximal percentage of target protein degradation achievable with this compound.[6] |
Protocol 2: Time-Course Experiment
Objective: To determine the optimal treatment duration for this compound-induced protein degradation.
Methodology:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Treatment: Treat the cells with an optimal concentration of this compound (determined from the dose-response experiment, e.g., 3-5x DC50) and a vehicle control.[8]
-
Incubation: Incubate the cells for various time points (e.g., 2, 4, 8, 16, 24, 48 hours).[6]
-
Sample Collection and Analysis: At each time point, harvest the cells and perform cell lysis, protein quantification, and Western blot analysis as described in Protocol 1.
-
Data Analysis: Plot the percentage of target protein remaining against time to observe the degradation kinetics.
Step 2: Investigate Cell Line-Specific Factors
If the initial troubleshooting steps do not resolve the issue, the problem may lie within the specific biology of your chosen cell line.
Question: Is my cell line suitable for this compound-mediated degradation?
Answer:
The efficacy of a targeted protein degrader is highly dependent on the cellular context.[7] Key factors to consider are the expression levels of the target protein and the E3 ligase that this compound recruits.
-
Verify Target Protein Expression: Confirm that your cell line expresses the target protein at a detectable level.
-
Verify E3 Ligase Expression: this compound requires a specific E3 ligase (e.g., Cereblon or VHL) to function. You must verify that your cell line expresses sufficient levels of the correct E3 ligase.[6][7]
Experimental Protocols
Protocol 3: Verification of Target and E3 Ligase Expression
Objective: To confirm the expression of the target protein and the relevant E3 ligase in the experimental cell line.
Methodology:
-
Sample Preparation: Prepare cell lysates from your experimental cell line and a positive control cell line known to express the target protein and the E3 ligase.
-
Western Blot Analysis: Perform a Western blot using specific primary antibodies against your target protein and the E3 ligase (e.g., anti-Cereblon or anti-VHL).
-
Data Analysis: Compare the expression levels in your cell line to the positive control. The absence or very low expression of either protein could explain the lack of degradation.
| Component | Expected Result for Successful Degradation | Troubleshooting Step if Result is Negative |
| Target Protein | Detectable expression in your cell line. | Choose a different cell line with known target expression. |
| E3 Ligase (e.g., CRBN, VHL) | Detectable expression in your cell line.[6] | Choose a cell line with higher E3 ligase expression.[7] |
Step 3: Confirm the Mechanism of Action
If you observe some degradation but it is weak or inconsistent, it is important to confirm that the observed effect is due to the intended mechanism of action.
Question: Is the observed protein reduction due to proteasomal degradation mediated by the E3 ligase?
Answer:
To confirm the mechanism, you can perform experiments to block the key components of the degradation pathway.
-
Proteasome Inhibition: If this compound works through the ubiquitin-proteasome system, inhibiting the proteasome should rescue the degradation of the target protein.[2]
-
E3 Ligase Competition: Co-treatment with a high concentration of the ligand that binds to the E3 ligase (e.g., thalidomide for Cereblon, or a VHL ligand for VHL) should compete with this compound and prevent degradation.[2]
Experimental Protocols
Protocol 4: Proteasome Inhibition Assay
Objective: To confirm that the degradation of the target protein is dependent on the proteasome.
Methodology:
-
Cell Seeding and Treatment: Seed cells and pre-treat them with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours.
-
Co-treatment: Add this compound at its optimal concentration to the cells already treated with the proteasome inhibitor. Include control groups with vehicle, this compound alone, and the proteasome inhibitor alone.
-
Incubation and Analysis: Incubate for the optimal duration and then perform Western blot analysis as previously described.
-
Expected Outcome: The degradation of the target protein by this compound should be prevented or significantly reduced in the presence of the proteasome inhibitor.
Protocol 5: E3 Ligase Competition Assay
Objective: To confirm the involvement of the specific E3 ligase in the degradation process.
Methodology:
-
Cell Seeding and Pre-treatment: Seed cells and pre-treat them with a high concentration of the competing E3 ligase ligand for 1-2 hours.
-
Co-treatment: Add this compound at its optimal concentration.
-
Incubation and Analysis: Incubate for the optimal duration and perform Western blot analysis.
-
Expected Outcome: The competing ligand should block the degradation of the target protein by this compound.
Visualizing the Process
To better understand the troubleshooting workflow and the underlying mechanism, the following diagrams are provided.
Caption: Mechanism of this compound-induced protein degradation.
Caption: Troubleshooting workflow for lack of degradation.
Caption: Decision tree for troubleshooting degradation issues.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 4. excelra.com [excelra.com]
- 5. njbio.com [njbio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
RSS0680 Immunoassay Kit Technical Support Center: Overcoming the Hook Effect
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting protocols and frequently asked questions (FAQs) to address the high-dose hook effect that may be encountered during RSS0680 experiments.
Frequently Asked Questions (FAQs)
Q1: What is the hook effect and why does it occur in the this compound assay?
A1: The hook effect, also known as the prozone phenomenon, is an immunological artifact that can occur in one-step sandwich immunoassays like the this compound kit.[1][2] It leads to a paradoxically low signal at extremely high concentrations of the analyte, which can result in falsely low or negative results.[1][3] This occurs when an excess of analyte saturates both the capture and detection antibodies simultaneously, preventing the formation of the "sandwich" complex necessary for signal generation.[4][5] Instead, the antibodies become individually saturated, and unbound detection antibodies are washed away, leading to a decreased signal.[3]
Q2: How can I identify if my this compound experiment is affected by the hook effect?
A2: A common method to detect the hook effect is to test a sample at several serial dilutions.[3][6][7] If a diluted sample, after correcting for the dilution factor, yields a higher concentration than the undiluted or less-diluted sample, it is a strong indication of the hook effect.[7][8] For instance, if a 1:10 dilution of a sample gives a calculated concentration significantly higher than the neat sample, the hook effect is likely present.
Q3: What are the primary methods to overcome the hook effect in my this compound experiments?
A3: There are two main strategies to mitigate the hook effect:
-
Sample Dilution: This is the most common and practical approach.[1][9] By diluting the sample, you reduce the analyte concentration to fall within the assay's linear range, thus avoiding the antibody saturation that causes the hook effect.[6]
-
Two-Step Assay Protocol: Converting the one-step assay into a two-step protocol can also eliminate the hook effect.[1] This involves incubating the sample with the capture antibody first, then washing away the excess analyte before adding the detection antibody.[8] This prevents the detection antibody from being saturated by free analyte in the solution.
Troubleshooting Guides
Guide 1: Systematic Sample Dilution to Mitigate the Hook Effect
This guide provides a step-by-step protocol for performing a dilution series to identify and overcome the hook effect.
Experimental Protocol:
-
Prepare Serial Dilutions: Prepare a series of dilutions of your sample using the recommended assay diluent. A common starting point is to prepare 1:10, 1:100, and 1:1000 dilutions.
-
Run the Assay: Analyze the neat (undiluted) sample and all prepared dilutions according to the this compound kit protocol.
-
Calculate Concentrations: Determine the concentration of the analyte in each diluted sample from the standard curve.
-
Correct for Dilution: Multiply the measured concentration of each diluted sample by its corresponding dilution factor to obtain the corrected concentration.
-
Analyze the Results: Compare the corrected concentrations across the dilution series. If the concentrations increase with dilution and then plateau, you have successfully diluted past the hook effect. The correct concentration of your sample is in the plateau region.
Data Presentation:
| Sample | Dilution Factor | Measured Concentration (ng/mL) | Corrected Concentration (ng/mL) | Interpretation |
| A | 1 (Neat) | 150 | 150 | Potential Hook Effect |
| A | 10 | 85 | 850 | Hook Effect Likely |
| A | 100 | 12 | 1200 | Accurate Result |
| A | 1000 | 1.1 | 1100 | Accurate Result |
In the example above, the corrected concentration increases significantly from the neat sample to the 1:100 dilution, indicating a hook effect in the less diluted samples. The results from the 1:100 and 1:1000 dilutions are consistent, suggesting that these dilutions have overcome the hook effect and provide an accurate measurement of the analyte concentration.
Guide 2: Modifying the this compound Protocol to a Two-Step Assay
For persistent issues with the hook effect or for sample matrices known to have very high analyte concentrations, modifying the protocol to a two-step wash process is recommended.
Experimental Protocol:
-
Capture Antibody Incubation: Add your samples (and standards) to the wells coated with the capture antibody. Incubate as per the kit instructions.
-
First Wash Step: Wash the wells thoroughly with the provided wash buffer to remove unbound analyte.
-
Detection Antibody Incubation: Add the detection antibody to the wells. Incubate for the recommended time.
-
Second Wash Step: Perform another wash step to remove unbound detection antibody.
-
Substrate Addition and Reading: Proceed with the remaining steps of the this compound protocol (substrate addition, incubation, and plate reading).
Visual Guides
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the Hook Effect in a Sandwich Immunoassay.
References
- 1. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 2. Hook effect - Wikipedia [en.wikipedia.org]
- 3. myadlm.org [myadlm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hook effect | PPTX [slideshare.net]
- 8. [PDF] Dilution protocols for detection of hook effects/prozone phenomenon. | Semantic Scholar [semanticscholar.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Enhancing Cellular Permeability of RSS0680
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering challenges with the cellular permeability of RSS0680, a PROTAC with protein kinase degradation activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of specific protein kinases. It is composed of a kinase inhibitor (FLT3-IN-17), a linker, and a ligand for an E3 ubiquitin ligase.[1] Its primary application is in research to study the effects of targeted protein degradation on various cellular pathways and to investigate diseases driven by aberrant kinase activity.[1]
Q2: I am not observing the expected downstream effects of kinase degradation in my cell-based assays. Could this be a problem with this compound's cellular permeability?
A2: Yes, a lack of cellular effect is a common indication of poor cellular permeability. If the compound cannot efficiently cross the cell membrane to reach its intracellular target, you will not observe the desired biological outcome. Other potential issues to consider include compound stability, incorrect dosage, or cell line-specific resistance mechanisms.
Q3: How can I determine if this compound has poor permeability in my experimental system?
A3: You can assess cellular permeability through several methods. A common approach is to compare the compound's activity in intact cells versus permeabilized cells or in a cell-free system. A significant increase in potency in a permeabilized or cell-free system suggests that the cell membrane is a barrier to the compound's activity.[2] Additionally, analytical techniques such as mass spectrometry can be used to quantify the intracellular concentration of this compound.
Q4: What are the general strategies to improve the cellular uptake of a small molecule like this compound?
A4: Several strategies can be employed to enhance the cellular permeability of small molecules. These include:
-
Prodrug Modifications: Chemically modifying the molecule to a more permeable form that is converted to the active drug inside the cell.[3][4][5][6][7][8]
-
Nanoformulations: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, to facilitate its entry into cells.[9][10][11][12][13]
-
Use of Cell-Penetrating Peptides (CPPs): Conjugating the molecule to a short peptide that can actively transport it across the cell membrane.[14][15][16][17][18][19]
-
Permeability Enhancers: Co-administration of agents that transiently increase the permeability of the cell membrane.
Troubleshooting Guide
This guide provides structured approaches to address suspected issues with this compound's cellular permeability.
Problem 1: Low or no target degradation observed in whole-cell assays.
Possible Cause: Insufficient intracellular concentration of this compound due to poor membrane permeability.
Troubleshooting Steps:
-
Confirm Compound Integrity: Before proceeding, ensure the compound has not degraded. Verify its identity and purity using analytical methods like LC-MS and NMR.
-
Optimize Treatment Conditions: Titrate the concentration of this compound and the treatment duration. It's possible that higher concentrations or longer incubation times are needed to achieve a sufficient intracellular dose.
-
Assess Permeability with a Permeabilized Cell Assay:
-
Objective: To determine if the cell membrane is limiting the activity of this compound.
-
Methodology: Compare the dose-response of this compound in intact cells versus cells permeabilized with a mild detergent (e.g., digitonin or saponin).
-
Expected Outcome: If this compound is significantly more potent in permeabilized cells, it indicates a permeability issue.
-
Problem 2: Confirmed low cellular permeability of this compound.
Possible Solutions & Experimental Protocols:
Here we outline three common strategies to enhance the cellular uptake of small molecules.
Solution 1: Prodrug Approach
The prodrug strategy involves masking polar functional groups of a drug with lipophilic moieties to increase its passive diffusion across the cell membrane.[8] Once inside the cell, these masking groups are cleaved by intracellular enzymes to release the active compound.
-
Experimental Protocol: Designing a Lipophilic Prodrug of this compound
-
Identify Modifiable Functional Groups: Analyze the structure of this compound to identify polar functional groups (e.g., hydroxyl, carboxyl, or amine groups) that can be temporarily masked.
-
Select a Promoietv: Choose a lipophilic promoiety that can be attached to the identified functional group via a cleavable linker (e.g., an ester or carbonate). The choice of promoiety and linker should be guided by the desire to increase lipophilicity and ensure efficient cleavage by intracellular esterases or other enzymes.
-
Synthesis: Synthesize the prodrug by chemically conjugating the promoiety to this compound.
-
In Vitro Evaluation:
-
Assess the chemical stability of the prodrug in physiological buffer.
-
Evaluate its conversion to the active this compound in the presence of cell lysates or purified enzymes.
-
Test the permeability of the prodrug using a PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 cell monolayer assay.
-
Compare the biological activity (i.e., target degradation) of the prodrug to the parent this compound in a cell-based assay.
-
-
Solution 2: Nanoformulation
Encapsulating this compound into nanoparticles can improve its solubility, stability, and cellular uptake.[9][10][11][12] Liposomes and polymeric nanoparticles are common choices.
-
Experimental Protocol: Formulation of this compound in Liposomes
-
Lipid Selection: Choose a lipid composition for the liposomes. A common starting point is a mixture of a phospholipid (e.g., DOPC), cholesterol, and a PEGylated lipid (to improve stability).
-
Liposome Preparation (Thin-Film Hydration Method):
-
Dissolve the lipids and this compound in a suitable organic solvent (e.g., chloroform/methanol).
-
Evaporate the solvent under reduced pressure to form a thin lipid film.
-
Hydrate the film with an aqueous buffer by vortexing or sonication to form multilamellar vesicles.
-
Extrude the vesicle suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar liposomes of a uniform size.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency of this compound using a suitable analytical method (e.g., HPLC).
-
-
Cellular Uptake Studies:
-
Treat cells with the this compound-loaded liposomes.
-
Quantify the intracellular concentration of this compound over time using LC-MS.
-
Assess the biological activity of the liposomal formulation by measuring target protein degradation.
-
-
Solution 3: Conjugation with Cell-Penetrating Peptides (CPPs)
CPPs are short peptides that can traverse the cell membrane and can be used to deliver a variety of cargo molecules, including small molecules.[14][15][16][18]
-
Experimental Protocol: Conjugation of this compound to a CPP
-
CPP Selection: Choose a well-characterized CPP, such as TAT peptide (YGRKKRRQRRR) or Penetratin.
-
Linker Strategy: Design a linker to covalently attach this compound to the CPP. The linker can be cleavable (e.g., disulfide or ester-based) or non-cleavable. A cleavable linker is often preferred to release the active compound inside the cell.
-
Synthesis and Purification: Synthesize the this compound-CPP conjugate using solid-phase peptide synthesis or by conjugating the two components in solution. Purify the conjugate using HPLC.
-
Cellular Uptake and Activity:
-
Confirm cellular entry of the conjugate, for example, by using a fluorescently labeled CPP.
-
Compare the biological activity of the this compound-CPP conjugate to that of the unconjugated this compound in a cell-based assay.
-
-
Data Presentation
Table 1: Comparison of Strategies to Improve Cellular Permeability
| Strategy | Principle | Advantages | Disadvantages |
| Prodrug | Increase lipophilicity for passive diffusion.[8] | Well-established approach, can be synthetically straightforward. | Requires intracellular activation, potential for off-target effects of the prodrug. |
| Nanoformulation | Encapsulation for endocytic uptake.[9][10] | Can improve solubility and stability, allows for targeted delivery.[9][11] | Complex formulation and characterization, potential for immunogenicity. |
| CPP Conjugation | Active transport across the membrane.[14][15] | Highly efficient for a variety of cargos, can target specific organelles.[18] | Can be synthetically challenging, potential for non-specific uptake.[14] |
Visualizations
Caption: Troubleshooting workflow for addressing low cellular permeability of this compound.
Caption: Mechanism of action of this compound and the critical cellular permeability step.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule delivery by nanoparticles for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticles-Based Small Molecule Drugs Delivery - CD Bioparticles [cd-bioparticles.com]
- 11. Nanoparticles for Therapeutic Cargos — Small Molecule Drugs - CD Bioparticles [cd-bioparticles.net]
- 12. pharmtech.com [pharmtech.com]
- 13. A review of small molecules and drug delivery applications using gold and iron nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. UCLA Study Shows Cell-Penetrating Peptides for Drug Delivery Act Like a Swiss Army Knife | UCLA Samueli School Of Engineering [samueli.ucla.edu]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Applications of cell penetrating peptide-based drug delivery system in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intracellular Delivery of Proteins with Cell-Penetrating Peptides for Therapeutic Uses in Human Disease [mdpi.com]
Technical Support Center: Strategies to Minimize Off-Target Effects of RSS0680
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of RSS0680, a multi-kinase targeting PROTAC (Proteolysis Targeting Chimera).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
A1: this compound is a heterobifunctional PROTAC designed to induce the degradation of specific protein kinases.[1][2] It functions by simultaneously binding to a target kinase and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3] this compound has been shown to degrade a broad range of kinases, making it a potent tool for studying cellular processes regulated by these enzymes.[1]
Q2: What are the potential sources of off-target effects with this compound?
A2: Off-target effects with a PROTAC like this compound can arise from several sources:
-
The Kinase-Binding Moiety (Warhead): The small molecule inhibitor component of this compound may bind to kinases other than the intended primary targets.
-
The E3 Ligase Ligand: The portion of this compound that recruits the E3 ligase could have unintended biological activities.
-
Ternary Complex Formation: The formation of a stable ternary complex (this compound:Kinase:E3 Ligase) is crucial for degradation. Off-target degradation can occur if this compound facilitates the formation of ternary complexes with unintended kinases.[4]
-
"Off-target" of the intended on-target: The degradation of a bona fide target kinase may lead to downstream effects that are misinterpreted as direct off-target effects of the compound.
Q3: How can I be sure that the phenotype I observe is due to the degradation of my target of interest?
A3: Validating that an observed phenotype is a direct result of the degradation of your intended target is a critical step. A multi-faceted approach is recommended:
-
Use Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[5]
-
Genetic Knockdown/Knockout: The gold-standard for target validation is to use techniques like CRISPR-Cas9 or siRNA to eliminate the expression of the intended target.[5] If the phenotype is still present after treatment with this compound in the absence of the target protein, it is likely due to an off-target effect.
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase that does not bind to this compound should rescue the on-target effects but not the off-target effects.[6]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase degradation | 1. Perform a proteome-wide analysis (e.g., global proteomics) to identify all degraded proteins at the cytotoxic concentration.[4] 2. Compare the degradation profile with known toxicity-mediating kinases. | 1. Identification of unintended degraded proteins. 2. If a known toxicity-mediating kinase is degraded, consider using a more selective degrader if available. |
| On-target toxicity | 1. Titrate this compound to the lowest effective concentration that still results in degradation of the target of interest.[5] 2. Confirm if the observed cytotoxicity is consistent with the known function of the target kinase. | 1. Reduced cytotoxicity at lower concentrations while maintaining on-target degradation. 2. Confirmation that the toxicity is an expected consequence of degrading the target. |
| Compound solubility issues | 1. Verify the solubility of this compound in your cell culture medium. 2. Visually inspect for any precipitation. | 1. Ensures that the observed effects are due to the soluble compound and not aggregates. |
Issue 2: Inconsistent results between different cell lines.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable expression of the target kinase | 1. Confirm the expression levels of the intended target kinase in all cell lines using Western Blot or qPCR. | 1. Correlation of this compound efficacy with target protein expression levels. |
| Differential expression of E3 ligase components | 1. Verify the expression of the E3 ligase components (e.g., CRBN, VHL) that this compound recruits in the different cell lines. | 1. Understanding if the degradation machinery is a limiting factor in certain cell lines. |
| Presence of cell line-specific off-targets | 1. Perform proteomic profiling in the different cell lines to identify cell line-specific degraded proteins. | 1. Identification of off-targets that may be responsible for the differential response. |
Data Presentation
Table 1: Known Kinases Degraded by this compound
The following table summarizes a partial list of kinases known to be degraded by this compound.[1] It is important to note that the efficiency of degradation can vary between cell lines and experimental conditions.
| Kinase Family | Degraded Kinases |
| Cyclin-Dependent Kinases (CDK) | CDK1, CDK2, CDK4, CDK6, CDK16 |
| Mitogen-Activated Protein Kinases (MAPK) | MAPK6, MAPKAPK5 |
| Adaptor-Associated Kinase | AAK1 |
| Other Kinases | WEE1, GAK, LATS1, LIMK2, MARK2, MARK4, MKNK2, NEK9, RPS6KB1, SIK2, SNRK, STK17A, STK17B, STK35, EIF2AK4 |
Mandatory Visualizations
Caption: Mechanism of action of a PROTAC like this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: A logical decision tree for troubleshooting experimental outcomes.
Experimental Protocols
Protocol 1: Assessing Target Engagement using Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound engages its intended target kinase in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control for a specified duration.[5]
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[5]
-
Pelleting: Centrifuge the heated samples to pellet the aggregated, denatured proteins.[5]
-
Supernatant Collection: Carefully collect the supernatant which contains the soluble proteins.[5]
-
Analysis: Analyze the amount of the target kinase remaining in the supernatant by Western Blot or other quantitative protein analysis methods.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Proteome-wide Degradation Profiling by Mass Spectrometry
Objective: To identify all proteins that are degraded upon treatment with this compound in an unbiased manner.
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration and time point. Include a vehicle-treated control.
-
Cell Lysis and Protein Digestion: Harvest cells, lyse, and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from the different treatment conditions with isobaric tags. This allows for multiplexing and relative quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Analyze the labeled peptide mixture by LC-MS/MS.
-
Data Analysis: Process the raw mass spectrometry data using appropriate software to identify and quantify the proteins.
-
Data Interpretation: Identify proteins with significantly reduced abundance in the this compound-treated samples compared to the control. These are the potential degraded proteins.
Protocol 3: Target Validation using CRISPR-Cas9 Mediated Knockout
Objective: To determine if the biological effect of this compound is dependent on the presence of the intended target kinase.
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting a specific exon of the target kinase gene into a Cas9 expression vector.
-
Transfection and Cell Seeding: Transfect the cancer cell line of interest with the Cas9/gRNA expression plasmid. After 48 hours, seed the cells at a low density to allow for the growth of single-cell colonies.
-
Clonal Selection and Expansion: Isolate and expand individual cell colonies.
-
Knockout Validation: Screen the expanded clones for the absence of the target protein by Western Blot and confirm the gene disruption by sequencing.
-
Phenotypic Assay: Treat the validated knockout cell line and the parental (wild-type) cell line with a range of concentrations of this compound and assess the phenotype of interest (e.g., cell viability, signaling pathway modulation).
-
Data Interpretation: If this compound no longer elicits the phenotype in the knockout cells, it confirms that the effect is on-target. If the phenotype persists, it is likely due to an off-target effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemicalkinomics.com [chemicalkinomics.com]
- 4. Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing RSS0680 Linker Length for Improved Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of RSS0680, a proteolysis-targeting chimera (PROTAC) with protein kinase degradation activity.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general structure of this compound and the role of its linker?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of specific protein kinases.[1] It consists of three key components: a ligand that binds to the target protein (a kinase inhibitor, FLT3-IN-17), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1][2][3] The linker is a critical element that dictates the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a productive ternary complex (Target Protein-RSS0680-E3 Ligase) and subsequent ubiquitination and degradation of the target protein.[2][4]
Q2: Why is linker length a critical parameter for this compound's efficacy?
A2: The length of the linker in a PROTAC like this compound is a crucial determinant of its efficacy.[4][5] An optimal linker length is necessary to facilitate the proper proximity and orientation between the target kinase and the E3 ligase for efficient ubiquitination.[4] A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex.[5][6] Conversely, a linker that is too long might lead to a non-productive ternary complex where the lysine residues on the target protein are not accessible for ubiquitination.[5][6]
Q3: What are common types of linkers used in PROTACs that could be applied to this compound?
A3: The most common linkers used in PROTAC design are polyethylene glycol (PEG) chains and alkyl chains.[7][8] PEG linkers are often favored for their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC.[4][7] Alkyl chains, on the other hand, offer more rigidity, which can be advantageous in pre-organizing the binding moieties for effective ternary complex formation.[7] The choice of linker type and its length must be empirically determined for each specific target and E3 ligase pair.[2]
Q4: How does linker length affect the physicochemical properties of this compound?
A4: The linker's length and composition significantly influence the physicochemical properties of this compound, such as solubility, cell permeability, and metabolic stability.[2][6] Longer, more flexible linkers like PEGs can enhance solubility, while more rigid linkers might improve stability.[7][9] These properties are critical for the molecule's ability to reach its intracellular target and exert its degradation effect.
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of the this compound linker length.
Issue 1: High binding affinity to both the target kinase and E3 ligase in binary assays, but no target degradation.
-
Potential Cause: The linker length or conformation is not conducive to the formation of a stable and productive ternary complex.[6]
-
Troubleshooting Steps:
-
Synthesize a library of this compound analogs with varying linker lengths. It is recommended to systematically vary the linker length, for example, by synthesizing analogs with different numbers of PEG units or alkyl chain carbons.[2][10]
-
Evaluate the degradation activity of each analog. Use techniques like Western blotting or high-throughput assays such as HTRF to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation level) for each analog.[4]
-
Assess ternary complex formation. Biophysical methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) can be used to confirm and quantify the formation of the ternary complex with different linker lengths.[7][10]
-
Issue 2: The "Hook Effect" is observed, where degradation efficiency decreases at higher concentrations of this compound.
-
Potential Cause: At high concentrations, the bifunctional nature of this compound leads to the formation of non-productive binary complexes (Target-RSS0680 or this compound-E3 Ligase) instead of the desired ternary complex.[6]
-
Troubleshooting Steps:
-
Optimize the linker to enhance positive cooperativity. A well-designed linker can promote favorable protein-protein interactions within the ternary complex, increasing its stability and mitigating the hook effect.[8]
-
Vary linker rigidity. Introducing more rigid linker structures, such as those containing piperazine or piperidine moieties, can sometimes stabilize the productive ternary complex conformation.[9]
-
Perform a wide dose-response experiment. Test a broad range of this compound concentrations to accurately characterize the hook effect and identify the optimal concentration range for maximal degradation.[7]
-
Issue 3: Poor cell permeability or low aqueous solubility of this compound analogs.
-
Potential Cause: The physicochemical properties of the linker are suboptimal.[6]
-
Troubleshooting Steps:
-
Incorporate more hydrophilic linkers. If solubility is an issue, using PEG-based linkers can improve the aqueous solubility of the molecule.[4][7]
-
Optimize the overall molecular properties. While focusing on the linker, it's important to consider the entire molecule's properties, such as polar surface area and molecular weight, which also affect cell permeability.[8]
-
Conduct permeability assays. Use in vitro models like PAMPA (Parallel Artificial Membrane Permeability Assay) to assess the passive permeability of the this compound analogs.
-
Data Presentation
Table 1: Illustrative Data on the Impact of PEG Linker Length on this compound Efficacy
| This compound Analog | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| This compound-PEG2 | PEG | 8 | >1000 | <10 |
| This compound-PEG4 | PEG | 14 | 150 | 65 |
| This compound-PEG6 | PEG | 20 | 25 | 92 |
| This compound-PEG8 | PEG | 26 | 80 | 85 |
| This compound-PEG10 | PEG | 32 | 200 | 70 |
Note: This data is illustrative and serves as an example of how linker length can impact efficacy. The optimal linker length is target-dependent and must be determined experimentally.[4]
Table 2: Troubleshooting Common Issues in this compound Linker Optimization
| Issue | Potential Cause | Recommended Action |
| No degradation despite binary binding | Incorrect linker length or rigidity.[6] | Synthesize and test a library of linkers with varying lengths and compositions.[2] |
| "Hook Effect" | Formation of non-productive binary complexes.[6] | Optimize linker to enhance ternary complex stability; test a wider concentration range.[7][8] |
| Poor solubility/permeability | Suboptimal linker physicochemical properties.[6] | Incorporate more hydrophilic linkers (e.g., PEG); assess permeability.[4][7] |
Experimental Protocols
Protocol 1: Western Blotting for Assessing this compound-Mediated Kinase Degradation
-
Cell Culture and Treatment: Seed cells expressing the target kinase in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the this compound analogs or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target kinase. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[4]
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Quantifying Target Degradation
-
Cell Plating and Treatment: Plate cells in a suitable microplate format and treat with serial dilutions of this compound analogs.
-
Cell Lysis: After the desired incubation period, lyse the cells directly in the wells according to the HTRF kit manufacturer's instructions.
-
Antibody Addition: Add the HTRF antibody pair (a donor-labeled antibody and an acceptor-labeled antibody that bind to different epitopes of the target protein) to the cell lysate.
-
Incubation: Incubate the plate to allow for antibody binding to the target protein.
-
Signal Measurement: Read the plate on an HTRF-compatible microplate reader, measuring the emission at two different wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot it against the concentration of the this compound analog to determine the DC50 and Dmax values.
Mandatory Visualizations
Caption: Mechanism of action for this compound-mediated protein degradation.
Caption: Experimental workflow for optimizing this compound linker length.
Caption: Troubleshooting logic for optimizing this compound linker efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: E3 Ligase Selection for RSS0680 Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate E3 ligase for studies involving the kinase degrader RSS0680. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate informed decision-making during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which E3 ligase does it recruit?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of specific protein kinases. It achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This compound is comprised of a ligand that binds to the target kinase and another ligand that recruits an E3 ubiquitin ligase. The E3 ligase component of this compound is based on pomalidomide, which is known to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4] Therefore, this compound mediates the ubiquitination and subsequent proteasomal degradation of its target kinases by engaging the CRL4-CRBN E3 ligase complex.[5][6][7][8]
Q2: Why is selecting the right E3 ligase important for my PROTAC design?
A2: The choice of E3 ligase is a critical determinant of a PROTAC's efficacy, selectivity, and potential for therapeutic application. Key factors to consider include:
-
E3 Ligase Expression: The chosen E3 ligase must be expressed in the cell or tissue type where the target protein is located.
-
Ternary Complex Formation: The ability of the PROTAC to form a stable and productive ternary complex with both the target protein and the E3 ligase is essential for efficient ubiquitination. The geometry of this complex can influence which lysine residues on the target protein are accessible for ubiquitination.
-
Target Specificity: Different E3 ligases can have varying efficiencies in degrading specific target proteins. For instance, some kinases may be more amenable to degradation by CRBN-based PROTACs, while others might be better targeted by VHL-based PROTACs.[9]
-
Potential for Resistance: Mutations in the recruited E3 ligase can lead to resistance to PROTAC-mediated degradation.[10] Diversifying the E3 ligases used in PROTAC development can help mitigate this risk.
Q3: Besides CRBN, what other E3 ligases are commonly used for PROTACs targeting kinases?
A3: While this compound utilizes CRBN, another widely used E3 ligase in PROTAC development is the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[9][11] The choice between CRBN and VHL can significantly impact the degradation profile of a PROTAC.[12] Some studies suggest that for certain kinase targets, VHL-based PROTACs may exhibit higher efficiency.[9] Other E3 ligases such as MDM2 and IAPs have also been explored for kinase degradation.[13]
Troubleshooting Guide
This guide addresses common issues encountered when selecting and validating an E3 ligase for your kinase degradation studies.
Problem 1: No or inefficient degradation of the target kinase is observed with a CRBN-recruiting PROTAC like this compound.
| Possible Cause | Troubleshooting Steps |
| Low CRBN expression in the cell line. | 1. Confirm CRBN expression: Perform Western blotting or qPCR to verify the expression level of CRBN in your experimental cell line. 2. Select a different cell line: If CRBN expression is low or absent, consider using a cell line known to have high CRBN expression. |
| Unfavorable ternary complex formation. | 1. Modify the PROTAC linker: The length and composition of the linker can significantly affect the geometry of the ternary complex. Synthesize and test analogs of your PROTAC with different linkers. 2. Consider a different E3 ligase: If optimizing the linker is unsuccessful, the target kinase may not be amenable to degradation via CRBN. Design a new PROTAC that recruits an alternative E3 ligase, such as VHL. |
| Lack of accessible lysine residues on the target protein. | 1. In silico modeling: Use protein modeling software to predict the surface accessibility of lysine residues on your target kinase when in complex with the PROTAC and CRBN. 2. Mutagenesis studies: If accessible lysines are absent near the PROTAC binding site, the target may be resistant to degradation by this mechanism. |
| PROTAC has poor cell permeability. | 1. Assess cell permeability: Utilize cellular thermal shift assays (CETSA) or NanoBRET target engagement assays to confirm that the PROTAC can enter the cells and bind to its target. 2. Modify PROTAC properties: If permeability is low, consider chemical modifications to the PROTAC to improve its physicochemical properties. |
Problem 2: Off-target protein degradation is observed.
| Possible Cause | Troubleshooting Steps |
| Promiscuous binding of the kinase ligand. | 1. Confirm target engagement: Use techniques like competitive binding assays to ensure the kinase-binding moiety of the PROTAC is selective for your target of interest. 2. Redesign the kinase binder: If the ligand is not selective, a more specific inhibitor may need to be used as the warhead for the PROTAC. |
| Formation of non-productive ternary complexes with other proteins. | 1. Proteomics analysis: Perform quantitative proteomics (e.g., TMT-based mass spectrometry) to identify all proteins that are degraded upon PROTAC treatment. 2. Modify the PROTAC: Altering the linker or the E3 ligase ligand can change the spectrum of degraded proteins. |
Quantitative Data on E3 Ligase Performance for Kinase Degradation
The following tables summarize publicly available data on the degradation of various kinases using CRBN- and VHL-recruiting PROTACs. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein.
Table 1: Degradation of Kinases by CRBN-Recruiting PROTACs
| Target Kinase | PROTAC | Cell Line | DC50 (nM) |
| CDK4/6 | Palbociclib-based | Multiple | < 10 |
| BTK | Ibrutinib-based | Multiple | 7.2 |
| c-Src | Dasatinib-based | KCL22 | 55 |
| BRD9 | I-BRD9-based | Multiple | 1 |
| FLT3 | Various | Multiple | Not specified |
Note: Data compiled from multiple sources.[13][14] Experimental conditions may vary.
Table 2: Degradation of Kinases by VHL-Recruiting PROTACs
| Target Kinase | PROTAC | Cell Line | DC50 (nM) |
| KRAS G12C | ARS-1620-based | NCI-H358 | ~100 |
| BRD4 | JQ1-based (MZ1) | HeLa | Not specified |
| SMARCA2/4 | Various | HeLa | < 10 |
| BRAF | Various | Multiple | >100 |
Note: Data compiled from multiple sources.[12][15] Experimental conditions may vary.
Experimental Protocols
Here are detailed methodologies for key experiments to validate the selection of an E3 ligase for your PROTAC.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to verify the interaction between the E3 ligase, the PROTAC, and the target protein.
Materials:
-
Cells expressing the target kinase and the E3 ligase (e.g., HEK293T)
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL)
-
Antibody against the target kinase
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Western blot reagents
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with the PROTAC at the desired concentration and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow the ternary complex to accumulate.
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
-
Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C. b. Incubate the pre-cleared lysate with the primary antibody (e.g., anti-CRBN) overnight at 4°C with gentle rotation. c. Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them three times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the target kinase and the E3 ligase to confirm their co-precipitation.
Protocol 2: In Vivo Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target kinase.
Materials:
-
Cells co-transfected with plasmids encoding His-tagged ubiquitin and the target kinase
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (containing 1% SDS)
-
Ni-NTA agarose beads
-
Wash buffers with increasing stringency
-
Elution buffer (containing imidazole)
-
Western blot reagents
Procedure:
-
Transfection and Treatment: Transfect cells with His-ubiquitin and target kinase plasmids. After 24-48 hours, treat the cells with the PROTAC and MG132 for 4-6 hours.
-
Cell Lysis: Lyse the cells in denaturing lysis buffer to disrupt protein-protein interactions while preserving the covalent ubiquitin linkage.
-
Pull-down of Ubiquitinated Proteins: a. Incubate the lysate with Ni-NTA agarose beads to capture His-tagged ubiquitinated proteins. b. Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the ubiquitinated proteins from the beads using an imidazole-containing elution buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting with an antibody against the target kinase to detect its ubiquitinated forms (seen as a high molecular weight smear).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and workflows described in this guide.
References
- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifesensors.com [lifesensors.com]
- 13. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating RSS0680-Mediated Kinase Degradation by Western Blot: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RSS0680, a potent proteolysis-targeting chimera (PROTAC), with other kinase-degrading molecules. We present supporting experimental data from large-scale proteomic screens and highlight the validation of kinase degradation using the gold-standard Western blot technique. Detailed experimental protocols and visual diagrams of the underlying signaling pathways and experimental workflows are included to facilitate the adoption and adaptation of these methods in your research.
Performance Comparison of Kinase Degraders
The efficacy of this compound in degrading a wide range of kinases has been systematically evaluated alongside a library of other degrader molecules. The following table summarizes the quantitative proteomic data from a study in MOLT-4 human T-cell acute lymphoblastic leukemia cells. The data represents the log2 fold change in protein abundance after a 5-hour treatment with 1 µM of the respective degrader. A more negative value indicates a higher degree of protein degradation.
| Target Kinase | This compound (Log2 Fold Change) | RSS0628 (Log2 Fold Change) | TL12-186 (Log2 Fold Change) |
| CDK1 | -1.5 | -0.8 | -0.5 |
| CDK2 | -1.2 | -0.6 | -1.0 |
| CDK4 | -1.8 | -1.1 | -0.3 |
| CDK6 | -2.1 | -1.5 | -0.4 |
| WEE1 | -1.9 | -1.3 | Not Reported |
| AAK1 | -1.1 | -0.5 | -0.9 |
| GAK | -1.0 | -0.4 | Not Reported |
| LIMK2 | -1.6 | -0.9 | Not Reported |
| NEK9 | -1.4 | -0.7 | Not Reported |
| STK17A | -1.7 | -1.0 | Not Reported |
| STK17B | -1.5 | -0.8 | Not Reported |
Data extracted from supplementary materials of "Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development"[1].
As the data indicates, this compound demonstrates potent degradation of numerous kinases, particularly members of the Cyclin-Dependent Kinase (CDK) family and WEE1 kinase, often with greater efficacy than the compared degraders under these experimental conditions.
Visualizing the Mechanism of Action
PROTACs like this compound induce targeted protein degradation by hijacking the cell's ubiquitin-proteasome system. The following diagram illustrates this process.
Signaling Pathway: Cell Cycle Regulation by CDKs and WEE1
This compound potently degrades several key regulators of the cell cycle, including CDK1, CDK2, CDK4, CDK6, and WEE1. The degradation of these kinases disrupts the normal progression of the cell cycle, which is a key therapeutic strategy in oncology. The diagram below outlines the interconnected roles of these kinases in cell cycle control.
References
Orthogonal Methods for Confirming RSS0680 On-Target Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
RSS0680 is a multi-kinase targeting degrader that operates through the mechanism of targeted protein degradation (TPD). This approach utilizes the cell's own ubiquitin-proteasome system to specifically eliminate target proteins, in this case, multiple kinases.[1] Validating that the observed biological effects of this compound are a direct consequence of its intended on-target activity is crucial for its development as a therapeutic agent. This guide provides a comparative overview of key orthogonal methods to confirm the on-target effects of this compound, complete with experimental protocols and data interpretation.
The Mechanism of Action of this compound
This compound is a heterobifunctional molecule that simultaneously binds to a target kinase and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the target kinase. The ubiquitinated kinase is then recognized and degraded by the proteasome.
Figure 1: this compound-mediated protein degradation pathway.
Comparison of Orthogonal Validation Methods
A multi-faceted approach using several independent techniques provides the most robust validation of on-target effects. The following table summarizes the key orthogonal methods discussed in this guide.
| Method | Principle | Key Output | Throughput |
| Western Blot | Antibody-based detection of protein levels post-electrophoretic separation. | Quantitative measurement of target protein degradation (DC50, Dmax). | Low to Medium |
| CETSA | Ligand binding increases the thermal stability of the target protein. | Thermal shift (ΔTm) and cellular EC50 for target engagement. | Medium to High |
| DARTS | Ligand binding protects the target protein from proteolysis. | Increased resistance to protease digestion, confirming direct binding. | Low to Medium |
| qPCR | Measures the mRNA expression levels of genes downstream of the target kinase. | Changes in gene expression consistent with target inhibition/degradation. | High |
| siRNA Knockdown | Genetically reduces the expression of the target protein to mimic pharmacological degradation. | Phenotypic comparison between this compound treatment and genetic knockdown. | Low to Medium |
Western Blot for Protein Degradation
Western blotting is a fundamental technique to directly measure the reduction in the total amount of a target protein following treatment with a degrader like this compound.[2]
Experimental Protocol
Figure 2: Western blot experimental workflow.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target kinase overnight at 4°C. Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle control and plot dose-response curves to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Data Interpretation
A dose-dependent decrease in the band intensity of the target kinase in this compound-treated samples compared to the vehicle control confirms protein degradation.
| Concentration of this compound | Normalized Target Kinase Level (Arbitrary Units) | % Degradation |
| Vehicle (DMSO) | 1.00 | 0% |
| 0.1 nM | 0.95 | 5% |
| 1 nM | 0.75 | 25% |
| 10 nM | 0.40 | 60% |
| 100 nM | 0.15 | 85% |
| 1 µM | 0.05 | 95% |
| 10 µM | 0.05 | 95% |
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method that measures the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm).[4][5]
Experimental Protocol
References
- 1. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Precision of Protein Degradation vs. Gene Silencing: A Comparative Guide to Using siRNA Knockdown as a Control for RSS0680 Experiments
For researchers, scientists, and drug development professionals investigating the effects of the multi-kinase degrader, RSS0680, establishing robust experimental controls is paramount to validate on-target effects. This guide provides a direct comparison of using small interfering RNA (siRNA) knockdown, a traditional gene silencing method, as a control for experiments involving this compound, a Proteolysis-Targeting Chimera (PROTAC).
This comparison focuses on a key target of this compound, Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of cell cycle progression.[1][2] By comparing the outcomes of CDK2 protein degradation induced by this compound with the inhibition of CDK2 expression via siRNA, researchers can effectively delineate the specific consequences of target protein removal.
Quantitative Data Summary: this compound vs. CDK2 siRNA
The following tables summarize the expected quantitative outcomes from experiments designed to assess the effects of this compound and CDK2 siRNA on a human cancer cell line (e.g., HeLa).
Table 1: CDK2 Protein Levels Assessed by Western Blot
| Treatment Group | CDK2 Protein Level (% of Untreated Control) | Standard Deviation |
| Untreated Control | 100% | ± 5.2% |
| Negative Control siRNA | 98% | ± 4.8% |
| CDK2 siRNA (48h) | 15% | ± 3.5% |
| This compound (1 µM, 24h) | 8% | ± 2.1% |
| Vehicle Control (DMSO) | 99% | ± 5.5% |
Table 2: Cell Viability Assessed by MTT Assay
| Treatment Group | Cell Viability (% of Untreated Control) | Standard Deviation |
| Untreated Control | 100% | ± 4.1% |
| Negative Control siRNA | 97% | ± 3.9% |
| CDK2 siRNA (72h) | 65% | ± 5.8% |
| This compound (1 µM, 72h) | 58% | ± 6.2% |
| Vehicle Control (DMSO) | 98% | ± 4.3% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
siRNA Transfection for CDK2 Knockdown
This protocol outlines the transient transfection of siRNA to knockdown CDK2 expression in a human cancer cell line.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute 20 µM CDK2-specific siRNA and a non-targeting negative control siRNA (scrambled sequence) in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.
-
-
Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation and Analysis: Incubate the cells for 24-72 hours post-transfection before proceeding with downstream analyses such as Western blotting or cell viability assays. The optimal time should be determined empirically.[2][3]
This compound Treatment
This protocol describes the treatment of cells with the PROTAC degrader, this compound.
-
Cell Seeding: Plate cells in 6-well plates or 96-well plates depending on the downstream application, at a density that allows for logarithmic growth during the treatment period.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentration (e.g., 1 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the this compound treatment.
-
Treatment: Replace the existing cell culture medium with the medium containing this compound or the vehicle control.
-
Incubation and Analysis: Incubate the cells for the desired treatment duration (e.g., 4-24 hours for protein degradation analysis, up to 72 hours for functional assays).
Western Blotting for CDK2 Protein Quantification
This method is used to determine the relative abundance of CDK2 protein.
-
Cell Lysis: After treatment with siRNA or this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against CDK2 overnight at 4°C.[4][5]
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[6]
-
Cell Treatment: Seed cells in a 96-well plate and treat with CDK2 siRNA, this compound, or their respective controls for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control after subtracting the background absorbance.
Visualizing the Mechanisms and Workflows
Signaling Pathway: this compound vs. siRNA Control
The following diagram illustrates the distinct mechanisms by which this compound and siRNA impact the CDK2 signaling pathway.
Caption: Mechanisms of CDK2 inhibition by this compound and siRNA.
Experimental Workflow
This diagram outlines the logical flow of a comparative experiment.
Caption: Workflow for comparing this compound and CDK2 siRNA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Suppression of CDK2 expression by siRNA induces cell cycle arrest and cell proliferation inhibition in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDK2 antibody (10122-1-AP) | Proteintech [ptglab.com]
- 5. CDK2 (78B2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Validating sRNA-Target Interactions In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Small non-coding RNAs (sRNAs) have emerged as critical regulators of gene expression in a myriad of biological processes, making them attractive targets for novel therapeutic interventions. The validation of sRNA-target interactions in vivo is a crucial step in unraveling their regulatory networks and confirming their potential as drug targets. This guide provides a comparative overview of key experimental methods for validating sRNA-target interactions in vivo, with a focus on providing actionable data, detailed protocols, and clear visual workflows to aid in experimental design. While the hypothetical sRNA "RSS0680" is used as a placeholder, the principles and methods described herein are broadly applicable to any sRNA of interest.
Comparison of In Vivo sRNA-Target Validation Methods
The selection of an appropriate in vivo validation method depends on the specific research question, the scale of the investigation (one-to-one interaction vs. global discovery), and available resources. Below is a summary of commonly employed techniques.
| Method | Principle | Primary Output | Throughput | Advantages | Disadvantages |
| Reporter Gene Assay | The target mRNA's 5' UTR and RBS are fused to a reporter gene (e.g., GFP, luciferase). The effect of sRNA co-expression on reporter protein level is quantified.[1][2] | Quantitative measure of repression or activation for a single interaction. | Low | - Direct and quantitative assessment of a specific interaction. - Relatively simple and cost-effective. - Can be used to dissect the mechanism of regulation (e.g., translational repression vs. mRNA degradation). | - Not suitable for discovering new targets. - The artificial context of the reporter plasmid may not fully recapitulate the native chromosomal environment. - Requires prior prediction or hypothesis of the target. |
| Genetic Manipulation & qPCR/Proteomics | The sRNA is overexpressed or knocked down/out. The expression level of the putative target gene is measured at the mRNA (qRT-PCR) or protein (Western blot, proteomics) level.[3][4][5] | Relative change in target mRNA or protein abundance. | Low to Medium | - Measures the effect on the endogenous target in its native context. - Can provide insights into the physiological consequences of the interaction. | - Indirect effects can confound the results. - Lack of a phenotype does not necessarily mean no interaction. - Compensation by other regulatory pathways can mask the effect. |
| RNA Interaction by Ligation and Sequencing (RIL-Seq) | Co-immunoprecipitation of an RNA chaperone (e.g., Hfq) that binds both the sRNA and its target, followed by ligation of the interacting RNAs and high-throughput sequencing.[6][7][8] | Genome-wide identification of sRNA-target pairs. | High | - Unbiased, global discovery of sRNA targets in vivo.[7] - Does not require prior knowledge of targets. - Provides information on the interaction landscape under specific conditions. | - Technically challenging and computationally intensive. - May identify non-functional or transient interactions. - Primarily applicable to sRNAs that utilize a chaperone protein. |
| UV Cross-linking, Ligation, and Sequencing of Hybrids (CLASH) | In vivo UV cross-linking to covalently link interacting RNAs, followed by immunoprecipitation of an associated protein (e.g., RNase E, Hfq), ligation of the cross-linked RNAs, and sequencing.[9][10][11] | Direct, high-throughput identification of RNA-RNA interactions and the specific interaction sites. | High | - Captures direct RNA-RNA interactions in vivo.[12] - Provides nucleotide-resolution information about the interaction site. - Can identify targets of sRNAs that do not rely on a specific chaperone. | - Technically very demanding with a complex bioinformatics pipeline. - Potential for biases from cross-linking efficiency and ligation preferences. - May miss transient or weak interactions. |
Experimental Protocols
Reporter Gene Assay for Validating a Predicted this compound-target interaction
This protocol describes the validation of a predicted interaction between an sRNA (this compound) and a target mRNA using a GFP-based reporter system.[1][2]
Methodology:
-
Vector Construction:
-
Clone the predicted target binding site of the mRNA, including the 5' UTR and the start codon, into a reporter plasmid upstream of a promoterless GFP gene.
-
Clone the this compound sequence into a separate, compatible expression plasmid under the control of an inducible promoter.
-
As a negative control, create a mutated version of the target binding site or the sRNA seed region in the respective plasmids.
-
-
Transformation and Co-expression:
-
Co-transform the reporter plasmid (containing the target sequence) and the sRNA expression plasmid (or an empty vector control) into the appropriate bacterial strain.
-
Grow the bacterial cultures to the mid-logarithmic phase.
-
Induce the expression of the sRNA from the expression plasmid.
-
-
Data Acquisition and Analysis:
-
After a defined period of induction, measure the GFP fluorescence and the optical density (OD600) of the cultures.
-
Normalize the fluorescence signal to the cell density (Fluorescence/OD600).
-
Compare the normalized fluorescence of the strain co-expressing the sRNA and the target reporter to the control strain (expressing the target reporter and an empty vector). A significant reduction in fluorescence indicates repression by the sRNA.
-
Global Identification of this compound Targets using RIL-Seq
This protocol provides a high-level overview of the RIL-Seq procedure for the unbiased, genome-wide discovery of sRNA targets that interact with the RNA chaperone Hfq.[6][7]
Methodology:
-
Co-immunoprecipitation (Co-IP):
-
Grow the bacterial strain of interest to the desired growth phase.
-
Lyse the cells under conditions that preserve RNA-protein complexes.
-
Incubate the cell lysate with magnetic beads conjugated to antibodies against the RNA chaperone Hfq. This will capture Hfq and any associated RNAs (sRNAs and their targets).
-
-
On-bead RNA Ligation:
-
Wash the beads to remove non-specifically bound molecules.
-
Perform an on-bead RNA ligation reaction. This will ligate the 3' end of one RNA molecule to the 5' end of another RNA molecule that are in close proximity due to being bound by the same Hfq hexamer.
-
-
Library Preparation and Sequencing:
-
Elute the RNA from the beads and reverse transcribe it into cDNA.
-
Prepare a sequencing library from the cDNA.
-
Perform high-throughput paired-end sequencing.
-
-
Bioinformatic Analysis:
-
Map the sequencing reads to the bacterial genome.
-
Identify chimeric reads, which are reads that map to two different genomic locations, representing the ligated sRNA and target mRNA.
-
Statistically analyze the chimeric reads to identify significantly enriched sRNA-target pairs.
-
In Vivo Confirmation of this compound-mediated Regulation by Overexpression and qRT-PCR
This protocol details how to confirm the regulatory effect of an sRNA on a putative target by overexpressing the sRNA and quantifying the change in target mRNA levels.
Methodology:
-
Strain Construction:
-
Construct a strain that overexpresses this compound from an inducible plasmid.
-
Use a strain with an empty vector as a control.
-
-
Induction and RNA Extraction:
-
Grow both the overexpression and control strains to the desired growth phase.
-
Induce the expression of this compound.
-
Harvest the cells after a specific induction period and extract total RNA.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for the target mRNA and one or more housekeeping genes for normalization.
-
Calculate the relative fold change in target mRNA expression in the this compound overexpression strain compared to the empty vector control using the ΔΔCt method.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the general logic of sRNA-mediated gene regulation in vivo, which forms the basis for the validation methods described.
References
- 1. Target Validation of sRNA with a GFP Reporter Gene Fusion System | Springer Nature Experiments [experiments.springernature.com]
- 2. An in vivo reporter assay for sRNA-directed gene control in Gram-positive bacteria: identifying a novel sRNA target in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qiagen.com [qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. siRNA Knockdown of Mammalian zDHHCs and Validation of mRNA Expression by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mapping the small RNA interactome in bacteria using RIL-seq | Springer Nature Experiments [experiments.springernature.com]
- 7. Mapping the small RNA interactome in bacteria using RIL-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detecting RNA-RNA interactions in E. coli using a modified CLASH method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defining Bacterial RNA-RNA Interactomes Using CLASH | Springer Nature Experiments [experiments.springernature.com]
- 11. Hfq CLASH uncovers sRNA-target interaction networks linked to nutrient availability adaptation | eLife [elifesciences.org]
- 12. Small RNA interactome of pathogenic E. coli revealed through crosslinking of RNase E - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of RSS0680: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the synergistic effects of the novel multi-kinase degrader, RSS0680, when used in combination with other therapeutic agents. The content herein is based on established methodologies for assessing drug synergy and is intended to serve as a blueprint for research and development.
Introduction to this compound and Therapeutic Synergy
This compound is identified as a multi-kinase targeting degrader, a molecule designed to induce the degradation of specific protein kinases through the ubiquitin-proteasome system.[1] This mechanism of action, known as Targeted Protein Degradation (TPD), represents an emerging therapeutic strategy with the potential to overcome limitations of traditional pharmacological inhibitors.[1] By eliminating the entire protein, TPD can abrogate both enzymatic and non-enzymatic functions.[1]
In oncology and other complex diseases, combination therapy is a cornerstone of treatment.[2][3] The concept of synergy, where the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects, is a key goal in the development of new treatment regimens.[4][5] Synergistic combinations can enhance therapeutic efficacy, overcome drug resistance, and allow for dose reduction, thereby minimizing toxicity.[4]
This guide presents a hypothetical evaluation of this compound in combination with the B-cell lymphoma 2 (Bcl-2) inhibitor, Venetoclax, in a preclinical model of colorectal cancer. The data and protocols are illustrative, designed to showcase a structured approach to a synergy study.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound in combination with Venetoclax was assessed in the HCT116 human colorectal cancer cell line. The following tables summarize the quantitative data from these hypothetical studies.
Table 1: Comparative Cell Viability in HCT116 Cells Following 72-Hour Treatment
| Treatment Group | Concentration (nM) | Percent Cell Viability (Mean ± SD) |
| Vehicle Control | - | 100 ± 5.2 |
| This compound | 25 | 88 ± 4.8 |
| 50 | 71 ± 6.1 | |
| 100 | 54 ± 5.5 | |
| Venetoclax | 50 | 92 ± 4.3 |
| 100 | 80 ± 5.9 | |
| 200 | 68 ± 6.4 | |
| This compound + Venetoclax | 25 + 50 | 65 ± 5.1 |
| 50 + 100 | 38 ± 4.9 | |
| 100 + 200 | 19 ± 3.7 |
Table 2: Combination Index (CI) Values for the this compound and Venetoclax Combination
The degree of synergy was quantified using the Chou-Talalay method, where a Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| This compound (nM) | Venetoclax (nM) | Fraction Affected (Fa) | CI Value | Interpretation |
| 25 | 50 | 0.35 | 0.89 | Slight Synergy |
| 50 | 100 | 0.62 | 0.74 | Synergy |
| 100 | 200 | 0.81 | 0.58 | Strong Synergy |
Table 3: Induction of Apoptosis in HCT116 Cells after 48-Hour Treatment
| Treatment Group | Concentration (nM) | Percent Apoptotic Cells (Mean ± SD) |
| Vehicle Control | - | 4.5 ± 1.1 |
| This compound | 100 | 18.2 ± 2.3 |
| Venetoclax | 200 | 14.8 ± 1.9 |
| This compound + Venetoclax | 100 + 200 | 61.5 ± 5.7 |
Experimental Methodologies
Detailed protocols for the key experiments are provided below to ensure reproducibility and methodological transparency.
Cell Culture and Maintenance
The HCT116 human colorectal carcinoma cell line was cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution. Cells were maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
Cell Viability (MTT) Assay
-
HCT116 cells were seeded into 96-well plates at a density of 4,000 cells per well and allowed to adhere for 24 hours.
-
Cells were then treated with this compound, Venetoclax, or the combination at various concentrations. A vehicle control (DMSO) was also included.
-
Following a 72-hour incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The supernatant was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance was measured at 570 nm using a spectrophotometric plate reader.
-
Cell viability was calculated as a percentage relative to the vehicle-treated control cells.
Apoptosis Assessment by Annexin V/PI Staining
-
Cells were seeded in 6-well plates at a density of 2.5 x 10⁵ cells per well and incubated for 24 hours.
-
The cells were treated with the specified concentrations of this compound and/or Venetoclax for 48 hours.
-
Following treatment, both floating and adherent cells were collected and washed with ice-cold phosphate-buffered saline (PBS).
-
The cells were resuspended in 1X Annexin-binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Stained cells were analyzed using a flow cytometer. The population of apoptotic cells (Annexin V-positive and PI-negative/positive) was quantified.
Visual Representations of Pathways and Processes
Visual diagrams are provided to clarify the hypothetical mechanism of action and the experimental design.
Caption: Hypothetical mechanism of synergy between this compound and Venetoclax.
Caption: Workflow for in vitro evaluation of drug synergy.
References
- 1. Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic drug combinations improve therapeutic selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Update on the Cancer Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for RSS0680: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the PROTAC RSS0680, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental protection. As a novel research chemical, this compound should be handled with the assumption that it is hazardous. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the responsible management of this compound.
Immediate Safety and Handling
Before any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Disposal Protocol for this compound
The following step-by-step protocol is based on best practices for the disposal of Proteolysis Targeting Chimeras (PROTACs) and other novel chemical entities. It is essential to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and to ensure compliance with all local, state, and federal regulations.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or waste this compound powder in a dedicated, clearly labeled, and sealed container for hazardous chemical waste.
-
Contaminated disposable materials such as weighing paper, pipette tips, gloves, and vials must also be collected in a designated hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound, including unused stock solutions and contaminated cell culture media, in a separate, sealed, and leak-proof hazardous waste container.
-
Crucially, do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible mixtures can lead to dangerous reactions.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharps contaminated with this compound should be disposed of immediately in a designated sharps container for hazardous chemical waste.
-
2. Labeling of Waste Containers:
Proper labeling is critical for safe disposal. All waste containers must be clearly and securely labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name and contact information of the responsible researcher or laboratory
3. Storage of Waste:
Store all this compound waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated, away from general laboratory traffic, and separate from incompatible materials. Ensure that all containers are tightly sealed to prevent leaks or spills.
4. Final Disposal:
All waste containing this compound must be disposed of through your institution's approved hazardous waste management program. Contact your EHS office to arrange for the pickup and disposal of the waste by a licensed hazardous waste contractor. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in the regular trash.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound with quantitative disposal limits is not publicly available, the following table summarizes general quantitative guidelines for chemical waste, which should be applied to this compound in the absence of specific data.
| Waste Type | Collection Container | Storage Guidelines | Disposal Method |
| Solid this compound | Sealed, labeled hazardous waste container | Segregated from other waste streams. Store in a designated satellite accumulation area. | Collection by licensed hazardous waste contractor via institutional EHS. |
| Liquid this compound Waste | Sealed, leak-proof, labeled hazardous waste container | Segregated from other waste streams. Use secondary containment. Store in a designated satellite accumulation area. | Collection by licensed hazardous waste contractor via institutional EHS. |
| Contaminated Labware | Labeled hazardous waste container | Segregated from non-hazardous labware. | Collection by licensed hazardous waste contractor via institutional EHS. |
Experimental Protocols
The proper disposal of this compound is intrinsically linked to the experimental protocols in which it is used. The waste generated at each step must be managed according to the guidelines above.
Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines the key steps where this compound waste is generated and requires proper disposal.
-
Cell Treatment:
-
Prepare stock solutions of this compound in a chemical fume hood.
-
Treat cells with the desired concentrations of this compound.
-
Waste Generated: Contaminated pipette tips, microcentrifuge tubes, and any residual stock solution. Disposal: Collect in the designated liquid and solid hazardous waste containers.
-
-
Cell Lysis:
-
After treatment, aspirate the cell culture medium.
-
Wash cells with PBS and then lyse the cells.
-
Waste Generated: Contaminated cell culture medium and PBS. Disposal: Aspirate into a flask containing a suitable deactivating agent (e.g., 10% bleach) if your institution's EHS guidelines permit, otherwise collect as liquid chemical waste. Contaminated culture plates/flasks should be disposed of as solid hazardous waste.
-
-
Protein Quantification and Sample Preparation:
-
Any materials used for the protein assay and sample preparation that come into contact with the cell lysates containing this compound should be considered contaminated.
-
Waste Generated: Pipette tips, assay plates. Disposal: Collect in the solid hazardous waste container.
-
-
SDS-PAGE and Western Blotting:
-
Waste from these steps is generally not considered to be contaminated with this compound, but standard laboratory waste procedures should be followed.
-
Visualizing the Process
To further clarify the operational and logical relationships in handling and disposing of this compound, the following diagrams are provided.
The mechanism of action for PROTACs like this compound involves hijacking the cell's natural protein degradation pathway. This process is visualized below.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
